Technical Guide: Chemical Structure, Synthesis, and Characterization of 6-Amino-2-methylchromone
Executive Summary & Compound Identity 6-Amino-2-methylchromone is a privileged heterocyclic scaffold belonging to the flavonoid class (specifically, chromen-4-ones). It serves as a critical intermediate in the synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Compound Identity
6-Amino-2-methylchromone is a privileged heterocyclic scaffold belonging to the flavonoid class (specifically, chromen-4-ones). It serves as a critical intermediate in the synthesis of bioactive molecules, including tyrosine kinase inhibitors, anticancer agents, and neuroprotective drugs.
Crucial Disambiguation: Researchers must distinguish this compound from its structural isomer, 6-amino-4-methylcoumarin (a chromen-2-one). While both share the formula C₁₀H₉NO₂, their electronic properties, synthesis pathways, and biological targets differ significantly. This guide focuses exclusively on the chromone (4-one) isomer.
Physicochemical Profile[1][2][3][4][5][6][7]
Property
Data
Notes
IUPAC Name
6-amino-2-methyl-4H-chromen-4-one
Alternative: 6-amino-2-methyl-1-benzopyran-4-one
Molecular Formula
C₁₀H₉NO₂
Molecular Weight
175.18 g/mol
Monoisotopic Mass: 175.063
CAS Number
Variable by vendor
Often confused with coumarin CAS 14415-44-2.[1] Verify structure before purchase.
Melting Point
234–236 °C (Lit.)
Significantly higher than the coumarin isomer (~167 °C).
Solubility
DMSO, DMF, Hot Ethanol
Poorly soluble in water and non-polar solvents.
Appearance
Yellow to brownish crystalline solid
Structural Analysis & Visualization
The core structure consists of a benzene ring fused to a
-pyrone ring. The key features are the ketone at position C4, a methyl group at C2, and a primary amine at C6.
Figure 1: Structural decomposition of 6-amino-2-methylchromone highlighting key substitution points.
Synthesis Methodology
The most robust synthetic route utilizes the Kostanecki-Robinson cyclization followed by nitro-reduction. This method avoids the formation of the coumarin isomer, which is the dominant product in Pechmann condensations of phenols.
Cyclization: Reaction with acetic anhydride and sodium acetate to form 6-nitro-2-methylchromone.
Reduction: Selective reduction of the nitro group to the amine.[3][4]
Figure 2: Step-wise synthetic pathway from nitroacetophenone precursor.
Detailed Protocol
Step 1: Synthesis of 6-Nitro-2-methylchromone
Reagents: Mix 2'-hydroxy-5'-nitroacetophenone (10 mmol) with acetic anhydride (15 mL) and fused sodium acetate (30 mmol).
Conditions: Reflux the mixture at 170–180 °C in an oil bath for 6–8 hours.
Work-up: Pour the hot reaction mixture onto crushed ice (approx. 100 g) with vigorous stirring.
Isolation: A solid precipitate will form. Filter, wash with cold water, and recrystallize from methanol.
Yield: Typically 60–75%.
Checkpoint: The product should be a pale yellow solid.
Step 2: Reduction to 6-Amino-2-methylchromone
Reagents: Suspend the nitro-chromone (5 mmol) in ethanol (20 mL). Add stannous chloride dihydrate (SnCl₂·2H₂O, 25 mmol).
Reaction: Add concentrated HCl (2 mL) dropwise. Reflux for 2–3 hours. Monitor by TLC (the amine is more polar than the nitro compound).
Work-up: Cool to room temperature. Neutralize with 10% NaOH solution until pH ~8. Extract with ethyl acetate (3 x 30 mL).
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo. Recrystallize from ethanol/water.
Structural Characterization (Self-Validation)
To ensure the synthesized compound is the chromone and not the coumarin, compare spectral data against these specific markers.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆, 400 MHz.
Proton Position
Chemical Shift (, ppm)
Multiplicity
Diagnostic Value
H-3
6.15 – 6.25
Singlet (1H)
Critical: Distinguishes chromone from coumarin.
H-5
7.20 – 7.30
Doublet (J=2.5 Hz)
meta-coupling to H-7; shielded by amino group.
H-7
6.95 – 7.05
Doublet of Doublets
Coupling to H-8 (ortho) and H-5 (meta).
H-8
7.35 – 7.45
Doublet (J=8.8 Hz)
ortho-coupling.
NH₂
5.20 – 5.50
Broad Singlet (2H)
Exchangeable with D₂O.
CH₃ (C2)
2.30 – 2.40
Singlet (3H)
Characteristic methyl on the pyrone ring.
Interpretation:
The presence of the H-3 singlet at ~6.2 ppm is the definitive proof of the chromone ring.
In the coumarin isomer (6-amino-4-methylcoumarin), the vinyl proton appears at a similar range, but the methyl group would be at C4 (shifted downfield) or the substitution pattern would differ. The most reliable check is ¹³C NMR.
Mass Spectrometry (MS)[4]
ESI-MS (M+H)⁺: Calculated: 176.07; Found: 176.1.
Fragmentation: Loss of CO (28 Da) is characteristic of the pyrone ring system.
References
Ellis, G. P. (1977). Chromenes, Chromanones, and Chromones. John Wiley & Sons.
Horton, D., et al. (2011). "Concise Synthesis of 5-Methoxy-6-hydroxy-2-methylchromone-7-O-rutinosides." Journal of Organic Chemistry. (Describes glycosylation of similar chromone scaffolds).
Venkataraman, K. (1959). "The Chemistry of Flavonoid Compounds.
BenchChem Technical Data. (2025). "Synthesis of 6-Amino-4-methyl-2H-chromen-2-one" (Used for contrast/negative control data regarding the coumarin isomer).
6-Amino-2-methyl-4H-1-benzopyran-4-one: Nomenclature, Synthesis, and Applications in Medicinal Chemistry
Executive Summary The chromone (4H-1-benzopyran-4-one) scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural core of numerous natural flavonoids and synthetic therapeutics. Among its funct...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The chromone (4H-1-benzopyran-4-one) scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural core of numerous natural flavonoids and synthetic therapeutics. Among its functionalized derivatives, 6-amino-2-methyl-4H-1-benzopyran-4-one (commonly known as 6-amino-2-methylchromone) stands out as a highly versatile building block. The presence of a primary amino group at the 6-position and a methyl group at the 2-position provides orthogonal handles for further synthetic elaboration, making it highly valuable for the development of kinase inhibitors, antiviral agents, and fluorescent probes.
This technical guide provides an in-depth analysis of the nomenclature, physicochemical properties, and self-validating synthetic protocols for 6-amino-2-methyl-4H-1-benzopyran-4-one, grounded in authoritative chemical literature.
Nomenclature and Structural Identity
The nomenclature of this compound is dictated by the bicyclic benzopyran ring system. According to IUPAC rules, the heteroatom (oxygen) is designated as position 1. The numbering proceeds around the pyran ring, assigning the methyl-bearing carbon as position 2, the unsubstituted vinylic carbon as position 3, and the ketone carbonyl as position 4. The fused benzene ring accounts for positions 5 through 8, placing the primary amino substituent at position 6.
Soluble in ethanol and ethyl acetate; insoluble in dilute alkali
Hydrogen Bond Donors
1 (Primary amine)
Hydrogen Bond Acceptors
3 (Carbonyl oxygen, ether oxygen, amino nitrogen)
Predicted LogP
~2.0
Chemical Synthesis & Mechanistic Pathways
The most robust and historically validated method for synthesizing 6-amino-2-methylchromone relies on a Claisen condensation followed by an acid-catalyzed cyclization, as originally optimized by.
The synthesis is a three-phase process designed to protect the reactive functional groups while constructing the pyrone ring:
Claisen Condensation: 2-Hydroxy-5-acetaminoacetophenone is reacted with ethyl acetate in the presence of sodium metal. The sodium generates the enolate of ethyl acetate, which attacks the acetyl group of the starting material to form a β-diketone intermediate.
Acid-Catalyzed Cyclization: Treatment with concentrated hydrochloric acid in glacial acetic acid protonates the β-diketone. This increases its electrophilicity, driving an intramolecular nucleophilic attack by the adjacent phenolic hydroxyl group. Subsequent dehydration yields the closed 4H-chromen-4-one ring.
Selective Deacetylation: The resulting 6-acetamino-2-methylchromone is refluxed in dilute sulfuric acid to selectively hydrolyze the acetamido group into a primary amine without degrading the chromone core.
Chemical synthesis pathway of 6-amino-2-methylchromone via Claisen condensation.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following protocol incorporates self-validating checkpoints. By leveraging the specific reactivity of the phenolic intermediates, researchers can visually and analytically confirm the success of each mechanistic step.
Phase 1: Formation of the β-Diketone Intermediate
Reaction: Dissolve 1.0 g of 2-hydroxy-5-acetaminoacetophenone in 20 mL of anhydrous ethyl acetate. Add 1.0 g of finely divided sodium metal.
Causality: Sodium metal is required to generate the ethyl acetate enolate nucleophile necessary for the Claisen condensation.
Quenching: Once the reaction subsides, cool the flask and cautiously add 5 mL of methanol to dissolve any unreacted sodium. Dilute with ice-cold water and acidify with glacial acetic acid.
Validation Checkpoint: A pale yellow solid (2-hydroxy-5-acetamino-α-acetylacetophenone) will precipitate.
Self-Validation: Crystallize from dilute acetic acid (Target m.p. 171-172 °C). A sample tested with ethanolic FeCl₃ must yield a red color , confirming the presence of the unreacted, free phenolic hydroxyl group.
Phase 2: Acid-Catalyzed Cyclization
Reaction: Dissolve 0.5 g of the β-diketone intermediate in 25 mL of glacial acetic acid. Add 2 mL of concentrated hydrochloric acid.
Heating: Heat the solution on a wire gauze at 110-112 °C for 15 minutes.
Causality: The highly acidic environment protonates the carbonyl, facilitating the intramolecular cyclization and subsequent dehydration required to establish the aromatic chromone system.
Validation Checkpoint: Dilute with water to precipitate the solid, filter, and wash with 5% dilute alkali.
Self-Validation: The resulting 6-acetamino-2-methylchromone forms colorless shining plates (Target m.p. 270-271 °C). Crucially, this intermediate must test negative with ethanolic FeCl₃, proving that the phenolic OH has been successfully consumed to form the pyrone ether linkage.
Phase 3: Selective Deacetylation
Reaction: Suspend 0.2 g of 6-acetamino-2-methylchromone in 25 mL of ethanol. Add 30 mL of dilute sulfuric acid (10%) until slight turbidity appears, then clear the solution with additional ethanol (approx. 20 mL).
Reflux: Heat the clear solution on a water bath for 5 to 6 hours.
Causality: Dilute sulfuric acid is chosen over basic hydrolysis because it provides enough hydrolytic power to cleave the amide bond into a primary amine without causing base-catalyzed ring-opening of the sensitive chromone core.
Final Validation: Neutralize and precipitate the final product. The purified 6-amino-2-methylchromone will present as small yellow needles (Target m.p. 174-175.5 °C).
Self-validating analytical workflow for confirming the identity and purity of the synthesized chromone.
Applications in Drug Discovery & Chemical Biology
The 6-amino-2-methyl-4H-1-benzopyran-4-one scaffold is highly prized in medicinal chemistry due to its structural rigidity and favorable physicochemical properties:
Pharmacophore Development: The chromone core mimics the adenine ring of ATP, making derivatives of 6-amino-2-methylchromone excellent starting points for the design of competitive kinase inhibitors. Furthermore, related styrylchromones have demonstrated significant anti-norovirus activity.
Fluorescent Probes: The electron-donating primary amine at the 6-position, coupled with the electron-withdrawing carbonyl at the 4-position, creates a strong "push-pull" conjugated system. This intrinsic dipole makes the scaffold a valuable precursor for designing environmentally sensitive fluorescent probes for cellular imaging.
Combinatorial Libraries: The primary amine serves as an ideal anchor point for parallel synthesis, allowing for rapid diversification via amidation, reductive amination, or Buchwald-Hartwig cross-coupling to generate vast libraries of bioactive heterocycles.
References
Raval, A. A., & Shah, N. M. (1958). Notes - Studies in Chalcones and Related Compounds Derived from 2-Hydroxy-5-acetaminoacetophenone. III. Synthesis of 6-Amino-2-methylchromone and 6-Aminoflavone by the Claisen Reaction. The Journal of Organic Chemistry, 23(5), 748–749.[Link]
ResearchGate. (n.d.). General Methods of Preparing Chromones. [Link]
Foundational
An In-depth Technical Guide to the pKa Values and Physicochemical Properties of Amino-Chromone Derivatives
Abstract The chromone scaffold, a benzo-γ-pyrone framework, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its presence in a multitude of biologically active natural and synthetic com...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The chromone scaffold, a benzo-γ-pyrone framework, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its presence in a multitude of biologically active natural and synthetic compounds.[1][2][3] Among its numerous derivatives, amino-chromones have emerged as a particularly promising class, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5] The introduction of an amino group onto the chromone core provides a critical handle for modulating the molecule's physicochemical properties, profoundly influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy. This guide provides a comprehensive exploration of the pKa values and key physical properties of amino-chromone derivatives, offering researchers and drug development professionals a detailed understanding of how to characterize and optimize these crucial parameters. We will delve into both experimental and computational methodologies for pKa determination, analyze the interplay between molecular structure and physical properties like solubility and lipophilicity, and contextualize this knowledge within the iterative cycle of modern drug discovery.
The Chromone Scaffold: A Privileged Foundation in Drug Discovery
Chromones are a class of heterocyclic compounds found extensively in the plant kingdom and are integral to the structure of many therapeutic agents.[3][4] Their rigid, bicyclic system serves as an excellent scaffold for presenting functional groups in a well-defined three-dimensional space, facilitating interactions with biological targets.[1] The versatility of the chromone ring allows for substitutions at various positions, enabling the fine-tuning of its biological and physical characteristics.[2]
The addition of an amino group creates amino-chromone derivatives, which possess an ionizable center. This feature is of paramount importance in drug design, as the ionization state of a molecule dictates its behavior in physiological environments. The basicity of the amino group, quantified by its pKa value, is a critical determinant of a compound's solubility, membrane permeability, and ability to form salt-bridges or hydrogen bonds with its target protein.[6]
pKa of Amino-Chromone Derivatives: A Critical Parameter
The acid dissociation constant (pKa) is the pH at which a functional group is 50% ionized and 50% unionized.[6] For an amino-chromone, the primary basic center is the amino group. Understanding and controlling its pKa is fundamental to optimizing a drug candidate.
Influence of Substituents on Basicity
The electronic environment of the chromone ring system directly impacts the basicity of the amino substituent. A study involving a series of 2-(N,N-dimethylamino)chromones demonstrated that their pKa values fall within a narrow range of 1.92 to 2.52, indicating they are weak bases.[7] The observed substituent effects align with fundamental chemical principles:
Electron-Donating Groups (EDGs): Substituents like methoxy groups (-OCH₃) increase the electron density on the chromone ring, which in turn enhances the basicity of the amino group, resulting in a higher pKa value.[7]
Electron-Withdrawing Groups (EWGs): Substituents such as fluoro (-F) or nitro (-NO₂) groups pull electron density away from the ring system, thereby decreasing the basicity of the amino group and leading to a lower pKa.[7]
This relationship provides a clear strategy for medicinal chemists to modulate the pKa of a lead compound to achieve a desired ionization profile at physiological pH (typically ~7.4).
Derivative (Substituent at R₃)
pKa Value
8-Methoxy (OMe)
2.52
8-Hydrogen (H)
2.29
8-Fluoro (F)
2.15
8-Nitro (NO₂)
1.92
Table 1: Experimentally determined pKa values for substituted 2-(N,N-dimethylamino)chromones, demonstrating the influence of electronic effects on basicity.[7]
Experimental Determination of pKa
Accurate pKa determination is essential for building reliable structure-activity relationships (SAR). Potentiometric titration is the gold-standard experimental method due to its precision and reliability.[6][8]
Preparation: Accurately weigh the amino-chromone derivative and dissolve it in a suitable co-solvent system (e.g., ethanol-water) to ensure solubility across the titration range.[7]
Titration Setup: Calibrate a pH meter with standard buffers. Place the solution in a thermostatted vessel and immerse the pH electrode and the tip of a burette containing a standardized acidic titrant (e.g., HCl).
Data Collection: Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH value at each volume increment.
Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The equivalence point is identified from the inflection point of this curve, often determined more accurately by plotting the first derivative (ΔpH/ΔV vs. V). The pKa is the pH at the half-equivalence point.[8]
Other valuable experimental techniques include UV-Vis spectrophotometry, which monitors changes in the absorbance spectrum as a function of pH, and capillary electrophoresis, which measures the change in electrophoretic mobility with pH.[9][10]
Caption: Workflow for pKa determination via potentiometric titration.
Computational Prediction of pKa
While experimental methods provide high accuracy, computational (in silico) pKa prediction offers a high-throughput alternative, crucial for screening large virtual libraries of compounds early in the discovery process.[11][12] These methods typically calculate the Gibbs free energy change (ΔG) of the deprotonation reaction in solution.
Commonly employed strategies combine quantum mechanical (QM) calculations with a continuum solvation model to account for the effect of the solvent (water).[13]
Quantum Mechanics: Methods like Density Functional Theory (DFT) or faster semi-empirical methods (e.g., PM6) are used to calculate the gas-phase energies of the protonated and deprotonated forms of the molecule.[13][14]
Solvation Models: Continuum models such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are used to calculate the free energy of solvation for each species.[13][14]
Isodesmic Reactions: To improve accuracy by canceling systematic errors in the calculations, an isodesmic reaction scheme is often used. This involves using a reference compound with a known experimental pKa that is structurally similar to the target molecule.[14]
More recently, machine learning models trained on large datasets of experimental pKa values are showing great promise for rapid and accurate predictions.[11][12]
Caption: A typical computational workflow for pKa prediction.
Key Physical Properties and Their Role in Drug Development
Beyond pKa, several other physical properties are intrinsically linked to the structure of amino-chromone derivatives and are critical for their journey from a laboratory curiosity to a clinical candidate.
Property
Definition & Significance
Implication for Amino-Chromones
Aqueous Solubility
The maximum concentration of a compound that can dissolve in water. Crucial for oral absorption and formulation of intravenous drugs.
The neutral chromone scaffold is often poorly soluble. The basic amino group allows for the formation of highly soluble hydrochloride salts, a common strategy to improve bioavailability.[7]
Lipophilicity (LogP/LogD)
A measure of a compound's preference for a lipid (non-polar) versus an aqueous (polar) environment. Governs membrane permeability and distribution into tissues. LogP is for the neutral form; LogD is the distribution coefficient at a specific pH.
The lipophilicity is pH-dependent. At low pH, the protonated (charged) form is less lipophilic (lower LogD), enhancing solubility. At higher pH (e.g., in the intestine), the neutral form dominates, which is more lipophilic (higher LogD) and better able to cross cell membranes.
Hydrogen Bonding
The ability to act as a hydrogen bond donor (HBD) or acceptor (HBA). Essential for molecular recognition and binding to biological targets.
The chromone carbonyl oxygen is a strong hydrogen bond acceptor. The amino group can be both a donor (primary/secondary amines) and an acceptor. These interactions are critical for anchoring the molecule in the binding pocket of target enzymes like kinases.[7]
Melting Point
The temperature at which a solid becomes a liquid. An indicator of purity and crystal lattice energy. Important for formulation and stability studies.
A key parameter for solid-state characterization.[15]
Spectroscopic Properties
Characteristics observed using techniques like IR and NMR spectroscopy. Used for structural confirmation and purity assessment.
The chromone carbonyl (C=O) stretch in the IR spectrum is characteristic, appearing around 1660 cm⁻¹. ¹H and ¹³C NMR are essential for confirming the structure and substitution pattern.[4][7]
Table 2: Summary of key physical properties and their relevance to amino-chromone drug development.
Integrating Properties for Rational Drug Design
The ultimate goal in drug discovery is to design molecules that possess a synergistic combination of potent biological activity and favorable physicochemical properties. The amino-chromone scaffold provides an excellent platform for this multiparameter optimization. The process is iterative, involving a continuous feedback loop between chemical synthesis, property measurement, and biological testing.
For instance, an initial amino-chromone hit might show excellent potency against a cancer cell line but suffer from poor solubility. A medicinal chemist can then use the principles outlined in this guide to address the issue. Synthesizing analogues with more polar groups or tuning the pKa of the amino group to favor protonation at physiological pH can enhance solubility. However, these changes must be carefully balanced, as a significant increase in polarity could hinder the molecule's ability to cross cell membranes and reach its intracellular target. This iterative cycle of design, synthesis, and testing is the engine of modern drug discovery.
Caption: The iterative cycle of drug design and optimization.
Conclusion
The pKa value and associated physical properties of amino-chromone derivatives are not mere data points; they are fundamental drivers of a molecule's biological fate and therapeutic potential. A thorough understanding of how to measure, predict, and rationally modulate these characteristics is indispensable for researchers in medicinal chemistry and drug development. By leveraging the principles of physical organic chemistry, from substituent effects on basicity to the pH-dependence of lipophilicity, scientists can more effectively navigate the complex landscape of drug discovery. The amino-chromone scaffold, with its inherent biological relevance and synthetic tractability, will undoubtedly continue to be a fertile ground for the development of novel therapeutics, guided by the foundational physicochemical principles detailed in this guide.
References
Gudem, M., et al. (2022). Design, synthesis, and activity of 2-aminochromone core N,N-bis-1,2,3-triazole derivatives using click chemistry. Monatshefte für Chemie - Chemical Monthly. [Link]
Nchinda, A. T. (2001). Chemical studies of selected chromone derivatives. Rhodes University. [Link]
Rangisetty, M., et al. (2015). Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. Der Pharma Chemica. [Link]
Wang, Y., et al. (2022). Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
Kotha, S., et al. (2017). A novel synthesis of chromone based unnatural α-amino acid derivatives. Journal of Chemical Sciences. [Link]
National Center for Biotechnology Information (n.d.). Chromone. PubChem Compound Database. [Link]
Saeed, A., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Molecules. [Link]
ResearchGate (n.d.). Properties of chromanone and chromone. ResearchGate. [Link]
Valdameri, G., et al. (2013). Structure–Activity Relationships of Chromone Derivatives toward the Mechanism of Interaction with and Inhibition of Breast Cancer Resistance Protein ABCG2. Journal of Medicinal Chemistry. [Link]
Benny, A., et al. (2021). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. Mini-Reviews in Medicinal Chemistry. [Link]
Ellis, G.P. (1977). Chromenes, Chromanones, and Chromones. The Chemistry of Heterocyclic Compounds. [Link]
Khumsuban, S., et al. (2013). Synthesis and biological evaluation of chromone-3-carboxamides. South African Journal of Chemistry. [Link]
Optibrium (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium White Paper. [Link]
Sǿrensen, J. B., & Jensen, J. H. (2016). Prediction of pKa values using the PM6 semiempirical method. PeerJ Preprints. [Link]
Galano, A., & Alvarez-Idaboy, J. R. (2019). Isodesmic reaction for accurate theoretical pKa calculations of amino acids and peptides. RSC Advances. [Link]
Academia.edu (n.d.). (PDF) Chromones as a privileged scaffold in drug discovery: A review. Academia.edu. [Link]
Isegawa, M., & Seino, J. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. International Journal of Molecular Sciences. [Link]
Ye, N., et al. (2010). Synthesis and structure–activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter. Bioorganic & Medicinal Chemistry Letters. [Link]
Giese, T. J., et al. (2024). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. ChemRxiv. [Link]
Al-Majedy, Y. K., et al. (2024). Synthesis and Characterization of a Series of Chromone–Hydrazones. Chemistry. [Link]
Wang, M., et al. (2023). Autoradiographic study of chromone derivatives for the understanding of drug development. Journal of Nuclear Medicine. [Link]
Salgado, P., et al. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. International Journal of Electrochemical Science. [Link]
Sakagami, H., et al. (2020). Development of Newly Synthesized Chromone Derivatives with High Tumor Specificity against Human Oral Squamous Cell Carcinoma. Cancers. [Link]
Chang, M-Y., et al. (2021). The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. Bioorganic & Medicinal Chemistry Letters. [Link]
ResearchGate (n.d.). Structure and reactivity of 2-amino-3-carbamoylchromone. ResearchGate. [Link]
ResearchGate (n.d.). (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. [Link]
Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta. [Link]
DergiPark (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy. [Link]
Gomes, A., et al. (2009). Synthesis and antioxidant properties of new chromone derivatives. Bioorganic & Medicinal Chemistry. [Link]
University of Calgary (n.d.). Table of pKa and pI values. Chemistry LibreTexts. [Link]
Max Planck Institute (2006). Modelling of the Dissociation Constant (pKa) of Amino Acids. MPG.PuRe. [Link]
Engineering the Benzo-γ-Pyrone Scaffold: A Comprehensive Technical Guide on 2-Methylchromone Derivatives in Medicinal Chemistry
Executive Summary The 2-methylchromone (2-methyl-4H-chromen-4-one) framework represents a privileged, oxygen-containing heterocyclic scaffold in modern drug discovery. Characterized by its electron-deficient conjugated s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 2-methylchromone (2-methyl-4H-chromen-4-one) framework represents a privileged, oxygen-containing heterocyclic scaffold in modern drug discovery. Characterized by its electron-deficient conjugated system, the benzo-γ-pyrone core is highly susceptible to nucleophilic attack, making it an exceptionally versatile building block for synthesizing diverse pharmacological agents. This whitepaper provides an in-depth analysis of the synthetic methodologies, chemical reactivity, and pharmacological profiling of 2-methylchromone derivatives, complete with self-validating experimental protocols designed for medicinal chemists and drug development professionals.
Structural Rationale and Chemical Reactivity
While 2-methylchromones are relatively scarce in nature compared to their flavone counterparts, they constitute a highly active group of oxygen heterocycles[1]. The structural architecture of 2-methylchromone is defined by a benzene ring fused to a γ-pyrone ring. The presence of the methyl group at the C-2 position introduces unique steric and electronic properties:
Electrophilicity: The conjugated carbonyl system renders the C-2 and C-4 positions highly electrophilic, facilitating ring-opening and heterocyclization reactions with nitrogen-based nucleophiles.
Derivatization Potential: The methyl group itself can participate in aldol condensations, while the core remains stable enough to undergo halogenation, oxidation, and thiation without scaffold degradation[1].
When reacted with selected heterocyclic amines or 1,3-binucleophilic reagents, 2-methylchromone undergoes ring-opening followed by intramolecular cyclization to form novel pyrimidine-fused heterocycles or heterocycle-linked enaminones, which preferentially adopt the thermodynamically stable Z-configuration.
Synthetic Methodologies: From Core Assembly to Diversification
The most robust and widely adopted route for synthesizing the 2-methylchromone core is the Claisen condensation of 2-hydroxyacetophenones with ethyl acetate, followed by an acid-catalyzed cyclodehydration.
Causality in Reagent Selection
Base Selection (Sodium Ethoxide): NaOEt is specifically chosen because its pKa (~16) is perfectly tuned to deprotonate the α-carbon of the acetyl group on 2-hydroxyacetophenone. Stronger bases (like LDA) might induce unwanted side reactions, while weaker bases fail to generate the enolate efficiently.
Acidic Cyclization (HCl): The subsequent addition of hydrochloric acid serves a dual purpose. It neutralizes the basic reaction mixture and protonates the carbonyl oxygen of the 1,3-diketone intermediate. This protonation dramatically increases the electrophilicity of the carbon center, driving rapid, thermodynamically favorable dehydration and ring closure.
Caption: Workflow of 2-methylchromone synthesis and nucleophilic derivatization.
Chromone derivatives have emerged as potent multi-target agents against Alzheimer's disease pathology. Specific derivatives, such as 7-amino-2-methylchromone (AMC) and various 2-(2-phenylethyl)chromones, exhibit strong binding affinities to the active sites of AChE[2]. Recent multi-target evaluations of chromone-based derivatives demonstrated remarkable inhibitory effects, with some compounds achieving IC50 values as low as 15.07 nM against AChE[3].
Caption: Pharmacological mechanism of AChE inhibition by 2-methylchromone derivatives.
Oncology: Cytotoxicity and Apoptotic Pathways
The 2-methylchromone scaffold is highly amenable to modifications that enhance antineoplastic activity. For instance, phase-transfer catalyzed glycosidation has been utilized to synthesize 2-methylchromone-7-O-rutinosides, which exhibit potent in vitro cytotoxicity against A-549, MCF-7, and HT-29 tumor cell lines[4]. Furthermore, isoxazolidine-hybridized chromones have shown prominent activity against A549 cell lines by inducing apoptosis[5], while pyrimidine-fused derivatives have demonstrated superior potency to cisplatin against HepG-2 cells via CDK1 inhibition.
Quantitative Pharmacological Data
Table 1: Summary of Biological Activities and IC50 Values for Key Chromone Derivatives
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.
Protocol A: Synthesis of 2-Methylchromone via Claisen Condensation
Objective: Assemble the 2-methylchromone core from 2-hydroxyacetophenone.
Enolate Formation: In a flame-dried round-bottom flask under inert N2 atmosphere, dissolve sodium metal (1.5 eq) in absolute ethanol at 0 °C to generate sodium ethoxide in situ.
Condensation: Slowly add a solution of 2-hydroxyacetophenone (1.0 eq) and anhydrous ethyl acetate (3.0 eq). Stir the mixture at room temperature for 4 hours.
Self-Validation Checkpoint 1: The reaction progress is visually confirmed by the formation of a thick, yellow/orange precipitate (the sodium salt of the 1,3-diketone). If the solution remains clear, enolate formation has failed; check reagent anhydrousness.
Cyclodehydration: Pour the mixture onto crushed ice and acidify to pH 2 using concentrated HCl. Reflux the acidified mixture for 1 hour.
Causality: The low pH protonates the intermediate, and thermal energy (reflux) overcomes the activation barrier for the dehydration/ring-closure step.
Isolation: Cool to room temperature, extract with dichloromethane (3 x 20 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
Self-Validation Checkpoint 2: Perform 1H-NMR on the crude solid. The successful formation of the 2-methylchromone core is strictly validated by the appearance of a characteristic singlet at ~δ 6.1 ppm, corresponding to the C-3 vinylic proton.
Protocol B: In Vitro AChE Inhibition Assay (Modified Ellman’s Method)
Objective: Quantify the IC50 of synthesized chromone derivatives against AChE.
Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the chromone derivative in DMSO (final assay concentration of DMSO must be <1% to prevent enzyme denaturation).
Incubation: In a 96-well microplate, combine 140 µL buffer, 20 µL of AChE enzyme solution (0.2 U/mL), and 20 µL of the test compound. Incubate at 25 °C for 15 minutes.
Causality: Pre-incubation allows the inhibitor to establish binding equilibrium with the enzyme's Sudlow's sites before the substrate is introduced.
Reaction Initiation: Add 10 µL of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, 3 mM) and 10 µL of acetylthiocholine iodide (ATCI, 15 mM) to initiate the reaction.
Kinetic Measurement: Immediately read the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
Self-Validation Checkpoint 3: The blank wells (buffer, DTNB, ATCI, no enzyme) must show an absorbance change of <0.05 OD/min. A higher rate indicates spontaneous hydrolysis of the ATCI substrate, which invalidates the entire plate run.
Future Perspectives in Drug Development
The derivatization of the 2-methylchromone scaffold continues to be a fertile ground for drug discovery. Future efforts should focus on utilizing non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) during late-stage functionalization to prevent unwanted side reactions with the electrophilic chromone core. Furthermore, integrating computational DFT analysis and molecular docking early in the pipeline will accelerate the discovery of highly selective, multi-target directed ligands for complex pathologies like Alzheimer's and chemoresistant carcinomas.
References
Synthesis and chemical reactivity of 2-methylchromones
Arkivoc (Arkat USA)
1
Chemical reactivity of 2-methylchromone with some nitrogen-based nucleophiles: reactions, DFT analysis, anticancer activity and molecular docking studies
RSC Advances (PMC)
6
Therapeutic potency of substituted chromones as Alzheimer's drug: Elucidation of acetylcholinesterase inhibitory activity through spectroscopic and molecular modelling investigation
PMC
2
Design, synthesis, and multi-target evaluation of Chromone-based derivatives as promising anti-Alzheimer's disease agents
ResearchGate
3
Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review
PMC5
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Medicinal Chemists
Content Focus: Structural causality, photophysical properties, and self-validating synthetic workflows.
Executive Summary and Structural Causality
In the realm of heterocyclic chemistry and fluorophore design, the distinction between chromones and coumarins represents a masterclass in structural isomerism. While both are benzopyrone derivatives sharing the identical molecular formula in their isomeric states (e.g.,
for the amino-methyl derivatives), the transposition of the heteroatom and the carbonyl group fundamentally alters their electronic topology.
Chromones are 1,4-benzopyrones , characterized by a ketone at the C-4 position and an ether-like oxygen at C-1 1. Coumarins are 1,2-benzopyrones , featuring a lactone ring with the carbonyl at C-2. This seemingly simple shift dictates entirely different delocalization pathways. In 6-amino-4-methylcoumarin, the electron-donating amino group at C-6 establishes a highly efficient, linear "push-pull"
-conjugation system with the C-2 lactone carbonyl. This rigidity and linear delocalization minimize non-radiative decay, yielding exceptional fluorescence. Conversely, the C-4 ketone in 6-amino-2-methylchromone creates a cross-conjugated enone system. Upon photon absorption, the excited state is rapidly deactivated through non-radiative vibrational pathways, rendering chromones generally weakly fluorescent unless utilized in specific target-activated redox probes 2.
Figure 1: Electron delocalization pathways dictating the photophysical behavior of benzopyrone isomers.
Spectroscopic and Photophysical Discrepancies
The structural divergence between these isomers is readily quantifiable through spectroscopic analysis. The lactone vs. ketone nature of the carbonyl group heavily influences both Infrared (IR) stretching frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts.
Table 1: Comparative Quantitative Data for Benzopyrone Isomers
Property
6-Amino-2-methylchromone
6-Amino-4-methylcoumarin
Core Scaffold
1,4-Benzopyrone
1,2-Benzopyrone
Carbonyl Position
C-4 (Conjugated Ketone)
C-2 (Conjugated Lactone)
Primary Synthetic Route
Claisen Condensation
Pechmann Condensation
IR Carbonyl Stretch (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
)
Crystalline solid with intense blue/green UV emission
Divergent Synthetic Workflows
Because the oxygen and carbonyl positions are inverted between the two scaffolds, their syntheses require entirely different precursors and mechanistic logic. Chromones are typically built via the base-catalyzed Claisen condensation (often followed by a Baker-Venkataraman rearrangement), whereas coumarins are efficiently accessed via the acid-catalyzed Pechmann condensation .
Figure 2: Divergent synthetic logic required to access the isomeric 1,4-benzopyrone and 1,2-benzopyrone cores.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each step includes a mechanistic rationale (causality) and an in-process analytical checkpoint.
Protocol A: Synthesis of 6-Amino-2-methylchromone
Reference Standard: Adapted from the classical Claisen methodology 4.
Base-Catalyzed Condensation:
Action: React 2-hydroxy-5-acetaminoacetophenone with excess ethyl acetate in the presence of finely divided sodium metal.
Causality: Sodium reacts with trace ethanol to form sodium ethoxide, which deprotonates the
-carbon of ethyl acetate. The resulting enolate attacks the ketone of the acetophenone, forming a -diketone intermediate.
Acid-Catalyzed Cyclization:
Action: Dissolve the isolated
-diketone in glacial acetic acid, add concentrated HCl, and heat at 110°C for 15 minutes.
Causality: The highly acidic environment promotes the enolization of the diketone. The ortho-phenolic hydroxyl group subsequently executes an intramolecular nucleophilic attack on the enol carbon, expelling water to close the 1,4-benzopyrone ring.
Deacetylation:
Action: Reflux the resulting 6-acetamino-2-methylchromone in ethanol with 10% dilute sulfuric acid.
Causality: Acidic hydrolysis cleaves the amide bond, liberating the free C-6 primary amine.
System Validation:
Checkpoint: The final product precipitates as pale yellow needles (m.p. 174–175.5°C). IR spectroscopy must confirm the disappearance of the amide carbonyl stretch and the presence of the conjugated chromone ketone at ~1635 cm⁻¹. The compound will yield a distinct red color upon treatment with ethanolic ferric chloride 4.
Action: Combine 4-aminophenol (or its N-acetylated derivative to prevent side reactions) with ethyl acetoacetate in a 1:1 molar ratio.
Catalytic Activation:
Action: Introduce a catalyst such as tetrabutylammonium bromide (TBAB) or traditional sulfuric acid under solvent-free conditions at room temperature.
Causality: The catalyst activates the
-carbonyl of ethyl acetoacetate, facilitating transesterification with the phenolic hydroxyl. This is immediately followed by an intramolecular electrophilic aromatic substitution at the electron-rich ortho position, closing the 1,2-benzopyrone lactone ring.
Workup and Isolation:
Action: Quench the reaction mixture over crushed ice. Filter the resulting precipitate and recrystallize from hot ethanol.
System Validation:
Checkpoint: Unlike the chromone isomer, the successful formation of the coumarin core is instantly validated by exposing the TLC plate to 365 nm UV light—the product will exhibit intense, bright fluorescence. ¹H NMR validation requires the observation of a characteristic singlet at
~7.2 ppm for the C-5 aromatic proton and a doublet at 8.4 ppm for the C-8 proton 3.
Studies in Chalcones and Related Compounds Derived from 2-Hydroxy-5-acetaminoacetophenone. III. Synthesis of 6-Amino-2-methylchromone and 6-Aminoflavone by the Claisen Reaction
Source: ACS Publications (Journal of Organic Chemistry, 1958)
URL:[Link]
An efficient procedure for the synthesis of coumarin derivatives by using green catalyst: tetra butyl ammonium bromide
Source: International Journal of Novel Research and Development (IJNRD)
URL:[Link]
Insights Into the Detection Selectivity of Redox and Non-redox Based Probes for the Superoxide Anion Using Coumarin and Chromone as the Fluorophores
Source: Frontiers in Chemistry (2021)
URL:[Link]
The 6-Amino-Chromone Scaffold: A Privileged Architecture for Multi-Target Drug Discovery
Executive Summary The 6-amino-chromone (6-amino-4H-1-benzopyran-4-one) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 6-amino-chromone (6-amino-4H-1-benzopyran-4-one) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Unlike its isomer coumarin (2-one), the chromone (4-one) core mimics the adenine ring of ATP, making it an exceptional template for kinase inhibitors. Furthermore, the C6-amino group serves as a critical "chemical hook," allowing for the introduction of diverse pharmacophores that modulate solubility, lipophilicity, and target specificity without disrupting the planar aromaticity required for DNA intercalation or hydrophobic pocket binding.
This guide details the structural rationale, synthetic pathways, and biological validation of 6-amino-chromone derivatives, focusing on their application in neurodegenerative (AChE inhibition) and oncological (Kinase inhibition) therapeutics.
Part 1: Chemical Architecture & SAR Logic
The Pharmacophore
The chromone ring system is planar and lipophilic, facilitating passive transport across the Blood-Brain Barrier (BBB). The 6-amino position is electronically coupled to the C4-carbonyl through the conjugated benzene ring.
ATP Mimicry: The hydrogen bond acceptor (C4=O) and donor (C6-NH2 derivatives) motifs spatially resemble the adenine base of ATP, allowing these molecules to dock into the hinge region of kinases (e.g., PIM-1, CDK).
Electronic Tuning: Substituents on the 6-amino group can push or pull electron density, altering the pKa of the system and affecting binding affinity to anionic sites in enzymes like Acetylcholinesterase (AChE).
The following diagram illustrates the core numbering and the functional significance of specific positions on the scaffold.
Caption: Functional mapping of the 6-amino-chromone scaffold highlighting key SAR hotspots.
Part 2: Therapeutic Applications & Mechanism[1][2][3][4]
Neuroprotection: AChE Inhibition
In Alzheimer's disease pathology, Acetylcholinesterase (AChE) promotes the aggregation of amyloid-beta (Aβ) fibrils via its Peripheral Anionic Site (PAS).[1] 6-amino-chromone derivatives, particularly those derivatized into Schiff bases or ureas, act as dual-binding inhibitors.
Mechanism: The planar chromone ring stacks against Trp279 in the PAS (π-π stacking), while the functionalized 6-amino tail extends into the Catalytic Active Site (CAS), blocking acetylcholine hydrolysis.
Oncology: Kinase Inhibition (PIM-1 / CDK)
Overexpression of PIM-1 kinase suppresses apoptosis in leukemia and prostate cancer.
Mechanism: 6-amino-chromone derivatives act as ATP-competitive inhibitors. The C4-carbonyl accepts a hydrogen bond from the kinase hinge region backbone, while the C6-substituent occupies the hydrophobic pocket, inducing cell cycle arrest at G2/M phase.
Mechanistic Pathway Diagram
The following diagram details the dual-pathway interference of these scaffolds.
Objective: To synthesize the core scaffold from 6-nitrochromone via selective reduction.
Rationale: Direct nitration of chromone often yields a mixture; however, reduction of commercially available or pre-synthesized 6-nitrochromone is the most reliable route to high-purity amine.
Dissolution: Dissolve 6-nitrochromone (1.91 g, 10 mmol) in absolute ethanol (50 mL) in a round-bottom flask.
Reduction: Add SnCl2·2H2O (11.2 g, 50 mmol) portion-wise to the stirring solution.
Reflux: Heat the mixture to reflux (80°C) for 3–4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:EtOAc 1:1). The starting material (Rf ~0.6) should disappear, and a lower spot (amine, Rf ~0.3) should appear.
Quenching: Cool the mixture to room temperature. Pour into ice-cold water (100 mL).
Neutralization: Adjust pH to 8–9 using saturated NaHCO3 solution. This precipitates tin salts.
Extraction: Filter the suspension through Celite to remove tin salts. Extract the filtrate with Ethyl Acetate (3 x 50 mL).
Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo. Recrystallize from ethanol/water to yield yellow crystals.
Yield expectation: 75–85%.
Validation: 1H NMR (DMSO-d6) should show a broad singlet at ~5.4 ppm (NH2).
Objective: Determine the IC50 of the synthesized derivative against AChE.
Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to form a yellow anion (TNB), quantifiable at 412 nm.
Protocol:
Preparation:
Buffer: 0.1 M Phosphate buffer (pH 8.0).
Enzyme: AChE solution (0.05 U/mL) from Electrophorus electricus.
Substrate: Acetylthiocholine iodide (0.75 mM).
Reagent: DTNB (10 mM).
Test Compound: Dissolve in DMSO, dilute with buffer (Final DMSO < 1%).
Incubation:
In a 96-well plate, add 150 µL Buffer + 20 µL Test Compound + 20 µL AChE.
Incubate at 25°C for 15 minutes (allows inhibitor binding).
Reaction Trigger:
Add 10 µL DTNB + 10 µL ATCh.
Measurement:
Measure absorbance at 412 nm immediately (t=0) and every minute for 10 minutes.
Plot % Inhibition vs. Log[Concentration] to determine IC50.
Part 4: Comparative Data Analysis
The following table summarizes the biological activity of 6-amino-chromone derivatives compared to standard drugs, highlighting the efficacy of the scaffold.
Compound Class
R-Group (at C6-NH-)
Target
IC50 / Activity
Reference
Standard
Tacrine
AChE
0.19 µM
[1]
Chromone Deriv.
Hydrazone-substituted
AChE
0.20 µM
[1]
Chromone Deriv.
Schiff Base (Benzylidene)
AChE
0.82 µM
[1]
Standard
Staurosporine
PIM-1 Kinase
0.015 µM
[2]
Chromone Deriv.
2-Morpholino-6-amide
PIM-1 Kinase
0.50 µM
[2]
Note: The hydrazone derivative (IC50 = 0.20 µM) approaches the potency of the FDA-approved drug Tacrine, demonstrating the scaffold's high relevance in Alzheimer's research.
References
Synthesis, multi-target evaluation and DFT analysis of 6-hydroxychromone derived hydrazones with carbonic anhydrase I–II/acetylcholinesterase inhibition and antioxidant activity.
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Chromones: Privileged scaffold in anticancer drug discovery.
Source: PubMed
URL:[Link]
Therapeutic potency of substituted chromones as Alzheimer's drug.
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Safeguarding Innovation: A Senior Scientist's Guide to the Safe Handling of 6-Amino-2-methyl-4H-chromen-4-one
Introduction: Beyond the Data Sheet In the fast-paced environment of drug discovery and chemical research, novel molecular entities like 6-Amino-2-methyl-4H-chromen-4-one represent both opportunity and responsibility. As...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Beyond the Data Sheet
In the fast-paced environment of drug discovery and chemical research, novel molecular entities like 6-Amino-2-methyl-4H-chromen-4-one represent both opportunity and responsibility. As researchers, our focus is often on the potential therapeutic applications of such compounds, which belong to the coumarin and chromone families known for a wide spectrum of biological activities.[1] However, the integrity of our research and the safety of our team are fundamentally linked to a comprehensive understanding of a compound's entire profile, including its potential hazards.
Section 1: Chemical Identity and Physicochemical Profile
A foundational understanding of a compound's physical and chemical properties is the first step in a thorough risk assessment. These properties dictate its behavior in the laboratory environment and inform decisions on storage, handling, and emergency response.
Section 2: Hazard Identification and Toxicological Assessment
While a specific, comprehensive toxicological profile for 6-Amino-2-methyl-4H-chromen-4-one is not available, we must operate under the principle of precaution. By examining its structural motifs—an aromatic amine and a coumarin core—and data from analogous compounds, we can build a predictive hazard assessment.
Aromatic Amine Moiety: Aromatic amines as a class can be associated with various health hazards, including skin irritation, sensitization, and in some cases, long-term health effects.
Coumarin Core: The broader coumarin class has been studied for its biological activities. It's noteworthy that the parent compound, coumarin, is known to have hepatotoxic properties in some species, which has led to the establishment of a tolerable daily intake (TDI).[6] While this does not directly translate to all derivatives, it warrants a cautious approach regarding potential organ toxicity with prolonged or high-level exposure.
Based on data from structurally similar compounds such as 6-Amino-4H-chromen-4-one, the following GHS classifications are anticipated[7]:
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[8]
Therefore, all work with this compound should be performed with the assumption that it is hazardous upon ingestion, inhalation of dust, and through skin or eye contact.
Section 3: Risk Assessment and Exposure Control
A systematic approach to risk assessment is a cornerstone of laboratory safety, as mandated by the OSHA Laboratory Standard.[9] This involves identifying hazards, evaluating risks, and implementing control measures. The hierarchy of controls—elimination, substitution, engineering controls, administrative controls, and finally, Personal Protective Equipment (PPE)—provides a framework for this process.
The Hierarchy of Controls Workflow
The following diagram illustrates the decision-making process for establishing a safe working environment for handling 6-Amino-2-methyl-4H-chromen-4-one.
Caption: A logical workflow for establishing exposure controls.
Engineering Controls
The primary engineering control for handling any potentially hazardous chemical powder is to prevent it from becoming airborne and entering the operator's breathing zone.[10]
Chemical Fume Hood: All weighing, transferring, and solution preparation involving solid 6-Amino-2-methyl-4H-chromen-4-one must be conducted inside a certified chemical fume hood.
Ventilated Balance Enclosure: For weighing operations specifically, a ventilated balance enclosure (also known as a powder hood) provides excellent protection by drawing air away from the operator without disturbing sensitive measurements.[11]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering controls.[12]
Eye Protection: Safety glasses with side shields are mandatory at a minimum. When there is a risk of splashing, chemical splash goggles should be worn.
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Always inspect gloves before use and remove them using the proper technique to avoid contaminating your skin. Wash hands thoroughly after handling the compound, even if gloves were worn.[13]
Body Protection: A laboratory coat must be worn and kept fastened. For procedures with a higher risk of spillage, a chemical-resistant apron may be appropriate.
Section 4: Field-Proven Protocols for Safe Handling & Storage
The following protocols are designed to be self-validating systems, minimizing risk at each step.
Protocol: Weighing and Preparing a Stock Solution
This procedure details the safe handling of the compound from its primary container to a prepared stock solution.
Preparation:
Rationale: A prepared workspace prevents cross-contamination and ensures an efficient, safe workflow.
Action: Don all required PPE (lab coat, gloves, eye protection). Designate a specific area within the chemical fume hood for the procedure. Cover the work surface with disposable bench paper.[11]
Container Handling:
Rationale: Static electricity can cause fine powders to disperse unexpectedly.
Action: Before opening, gently tap the container on the work surface to settle the powder. Open the container slowly, pointing it away from your face.
Weighing:
Rationale: Using tools like weigh boats and minimizing transfer distances reduces the chance of spills and aerosolization.
Action: Place a weigh boat on the analytical balance inside the fume hood or ventilated enclosure. Tare the balance. Use a dedicated spatula to carefully transfer the desired amount of powder to the weigh boat. Avoid scooping large amounts at once.[11]
Solution Preparation:
Rationale: Adding solvent to the solid in a controlled manner prevents splashing and ensures the powder does not become airborne.
Action: Place the weigh boat containing the powder into the destination flask. Carefully add a small amount of the appropriate solvent (e.g., DMSO) to dissolve the compound directly in the weigh boat before rinsing the contents into the flask. Alternatively, add the powder to the flask first, then slowly add the solvent.
Cleanup:
Rationale: Immediate decontamination of tools and the work area is critical to prevent "take-home" exposure.
Action: Carefully fold the disposable bench paper inward and dispose of it as hazardous waste. Decontaminate the spatula and any other reusable equipment with an appropriate solvent. Wipe down the work surface in the fume hood.
Storage Requirements
Proper storage is essential for maintaining chemical integrity and preventing accidental exposure.
Container: Keep the container tightly closed to prevent moisture uptake and contamination.[14]
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Incompatibilities: Avoid storage with strong oxidizing agents and strong acids, as these could potentially react with the aromatic amine or other parts of the molecule.
Segregation: Store with other non-volatile solids. Do not store on high shelves.[13]
Section 5: Emergency Procedures
Preparedness is key to mitigating the consequences of an accident. All laboratory personnel must know the location of emergency equipment, including safety showers, eyewash stations, and spill kits.[15]
Exposure Route
First Aid Protocol
Source
Eye Contact
Immediately flush eyes with copious amounts of tepid water for at least 15 minutes, holding the eyelids open. Do not use neutralizing solutions. Seek immediate medical attention.
Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention immediately and provide the SDS or this guide to the medical team.
The appropriate response depends on the scale of the spill.
Minor Spill (Solid Powder):
Alert personnel in the immediate area.
Ensure proper PPE is worn.
Gently cover the spill with an absorbent material to prevent it from becoming airborne.
Carefully sweep the material into a designated hazardous waste container.
Decontaminate the area with a suitable solvent and wipe clean.
Major Spill:
Evacuate the laboratory immediately and alert others.[18]
Close the laboratory door to contain the spill.
Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.[19]
Do not attempt to clean up a large spill without proper training and equipment.
Section 6: Waste Disposal
All chemical waste, including contaminated materials like gloves, weigh boats, and bench paper, must be disposed of in accordance with institutional, local, and federal regulations.[20]
Container: Collect all waste containing 6-Amino-2-methyl-4H-chromen-4-one in a clearly labeled, sealed hazardous waste container.[21]
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name of all constituents.[21]
Disposal: Contact your institution's EHS office to arrange for pickup and proper disposal. Do not pour chemical waste down the drain.
Conclusion: A Commitment to Scientific Integrity and Safety
6-Amino-2-methyl-4H-chromen-4-one is a compound with potential for scientific advancement. Realizing this potential requires a commitment to the highest standards of safety and scientific integrity. By understanding the compound's properties, anticipating its hazards, and implementing robust control measures, we can ensure that our pursuit of knowledge is conducted responsibly and safely. This guide serves as a starting point; always supplement this information with institution-specific protocols and a continuous, critical evaluation of your experimental procedures.
References
Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals. University of Kentucky. Retrieved from [Link]
Environmental Health and Safety. (n.d.). Laboratory Emergency Guidance. Brown University. Retrieved from [Link]
Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Vanderbilt University Medical Center. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]
American Chemical Society. (2020, April 1). The OSHA Laboratory Standard. Lab Manager. Retrieved from [Link]
Environmental Health & Safety. (n.d.). Laboratory Emergency Preparedness. Duke Kunshan University. Retrieved from [Link]
Carnegie Mellon University Qatar. (n.d.). Emergency Response Guide for Laboratories. Retrieved from [Link]
Imperial College London. (n.d.). Emergency procedures. Retrieved from [Link]
Certified Safety. (2025, November 13). OSHA Lab Safety Equipment: Requirements & Compliance Guide. Retrieved from [Link]
Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. University of California, Berkeley. Retrieved from [Link]
InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from [Link]
GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
Wikipedia. (n.d.). Aminocoumarin. Retrieved from [Link]
The Synthesis and Evaluation of Aminocoumarin Peptidomimetics as Cytotoxic Agents on Model Bacterial E. coli Strains. (n.d.). PMC. Retrieved from [Link]
Laboratory Chemical Safety Manual. (2005, July 15). University of Alberta. Retrieved from [Link]
C-C Coupling Reactions between Benzofurazan Derivatives and 1,3-Diaminobenzenes. (2017, April 26). MDPI. Retrieved from [Link]
PubChem. (n.d.). 6-Amino-4-methyl-2H-1-benzopyran-2-one. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
Abraham, K., Wöhrlin, F., Lindtner, O., Heinemeyer, G., & Lampen, A. (2010). Toxicology and risk assessment of coumarin: focus on human data. Molecular Nutrition & Food Research, 54(2), 228-239. Retrieved from [Link]
Bifunctional Thiourea-Catalyzed Enantioselective Aza-Friedel–Crafts Reaction of 3-Aminobenzofurans with Isatin-Derived Ketimines. (2023, October 22). The Journal of Organic Chemistry. Retrieved from [Link]
N-Heterocyclic carbene catalyzed asymmetric [3 + 3] cycloaddtion of β,β-disubstituted, α,β-unsaturated carboxylic esters with 3-aminobenzofurans. (n.d.). Organic Chemistry Frontiers. Retrieved from [Link]
PubChem. (n.d.). 6-Amino-2-(4-chlorophenyl)chromen-4-one. National Center for Biotechnology Information. Retrieved from [Link]
Research Compliance and Training. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia University. Retrieved from [Link]
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024, August 6). MDPI. Retrieved from [Link]
PubChemLite. (n.d.). 6-amino-4h-chromen-4-one (C9H7NO2). Retrieved from [Link]
PubChem. (n.d.). Chromone. National Center for Biotechnology Information. Retrieved from [Link]
Environmental Health & Safety. (n.d.). Chemical Waste. The University of Texas at Austin. Retrieved from [Link]
Natural Coumarin Shows Toxicity to Spodoptera litura by Inhibiting Detoxification Enzymes and Glycometabolism. (2023, August 24). MDPI. Retrieved from [Link]
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Strategic Sourcing and Application of 6-Amino-2-methyl-4H-chromen-4-one (CAS 75487-98-8) in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary: The Pharmacophoric Value of the Chromone Scaffold In modern m...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary: The Pharmacophoric Value of the Chromone Scaffold
In modern medicinal chemistry, the chromone (4H-chromen-4-one) nucleus is recognized as a privileged structural motif. Because its planar, bicyclic structure effectively mimics the adenine ring of ATP, chromone derivatives are frequently deployed as ATP-competitive hinge-binders in the design of kinase inhibitors[1][2].
Within this chemical space, 6-amino-2-methyl-4H-chromen-4-one (CAS 75487-98-8) serves as a highly versatile, commercially available building block[3][4].
Structural Causality: The 2-methyl group provides essential steric bulk that restricts bond rotation and optimally orients the chromone core within the hydrophobic sub-pockets of target proteins. Simultaneously, the 6-amino group acts as a critical synthetic vector, allowing for rapid library diversification via amide coupling, reductive amination, or cross-coupling reactions[5][6].
Commercial Availability and Sourcing Strategy
Historically, accessing functionalized chromones required multi-step de novo synthesis—typically via the Claisen condensation of 2-hydroxy-5-acetaminoacetophenone with ethyl acetate, followed by acid-mediated cyclization[6][7]. Today, the robust commercial supply chain for CAS 75487-98-8 allows medicinal chemists to bypass these early synthetic bottlenecks and directly enter the hit-to-lead optimization phase.
To ensure reproducible library generation, sourcing must prioritize chemical purity (>95%) to prevent side reactions during parallel synthesis[8][9].
Quantitative Supplier Landscape
The following table summarizes the commercial availability and quantitative metrics for sourcing CAS 75487-98-8 across global vendors[3][8][9][10]:
Expertise & Experience: Primary anilines and their derivatives are notoriously susceptible to air oxidation over time, often degrading into N-oxides or azo dimers. When sourcing CAS 75487-98-8 commercially, it is imperative to establish a self-validating QC workflow before committing the building block to expensive late-stage functionalization.
Figure 1: Critical Quality Control (QC) workflow for commercial batches of CAS 75487-98-8.
Protocol 1: Scaffold Validation and QC
Visual Inspection: The pristine compound should appear as a pale yellow to off-white powder. Dark brown or deep purple discoloration indicates significant oxidative degradation[3].
LC-MS Profiling: Run a standard 5-minute reverse-phase gradient (Water/MeCN with 0.1% Formic Acid). The target mass is
176.1 . A purity of at 254 nm is strictly required[8].
NMR Verification (Self-Validating Step): Dissolve 5 mg of the sample in DMSO-
. The self-validating markers are the broad singlet at ppm (integrating for 2H, representing the intact group) and the sharp singlet at ppm (integrating for 3H, representing the group). Absence of the amine proton signal indicates degradation.
Synthetic Workflows & Derivatization Protocols
The primary utility of CAS 75487-98-8 lies in its ability to act as a central hub for divergent synthesis, enabling the creation of kinase inhibitors and fluorescent probes[1][11].
Figure 2: Divergent synthetic applications of the 6-amino-2-methylchromone scaffold.
Protocol 2: High-Yield Amide Coupling at the 6-Position
Causality of Reagent Selection: The 6-amino group on the chromone core is electronically deactivated due to cross-conjugation with the para-carbonyl oxygen. Consequently, standard coupling reagents (e.g., EDC/HOBt) often result in sluggish reactions, incomplete conversion, and poor yields. To overcome this electronic deactivation, we employ the highly reactive uronium salt HATU, which rapidly forms an active HOAt ester, driving the amidation to completion.
Step-by-Step Methodology:
Carboxylic Acid Activation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.2 equiv) in anhydrous N,N-dimethylformamide (DMF, 0.2 M). Add HATU (1.3 equiv) followed by N,N-diisopropylethylamine (DIPEA, 3.0 equiv).
Self-Validation: The solution will typically transition from colorless to a distinct yellow/orange within 5 minutes, visually confirming the formation of the active HOAt ester.
Coupling: Add 6-amino-2-methyl-4H-chromen-4-one (CAS 75487-98-8) (1.0 equiv)[8] to the activated mixture. Stir the reaction at room temperature under a nitrogen atmosphere for 4-12 hours.
Reaction Monitoring: Monitor the reaction progress via TLC (EtOAc/Hexanes) or LC-MS. The complete disappearance of the
176.1 peak confirms the full consumption of the chromone scaffold.
Workup: Quench the reaction by adding saturated aqueous
(10 mL). Extract the aqueous layer with ethyl acetate ( mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous , filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes to EtOAc) to yield the desired 6-amido-2-methylchromone derivative.
Conclusion
The commercial availability of 6-amino-2-methyl-4H-chromen-4-one (CAS 75487-98-8) has significantly streamlined the development of chromone-based therapeutics. By leveraging reliable suppliers and implementing rigorous, self-validating analytical controls, drug discovery teams can efficiently utilize this privileged scaffold to explore novel chemical space in kinase inhibition and fluorescent probe development.
References
Synthesis of 6-Amino-2-methylchromone and 6-Aminoflavone by the Claisen Reaction (Raval & Shah, 1958) . Source: Journal of Organic Chemistry / DSS. URL:[Link]
Application Note: Synthesis, Optimization, and Metallodrug Application of 6-Amino-2-methylchromone Schiff Bases
Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Protocol design, mechanistic causality, and downstream biological applications of chromone-derived azomethines.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Focus: Protocol design, mechanistic causality, and downstream biological applications of chromone-derived azomethines.
Introduction & Scientific Rationale
The chromone (1,4-benzopyrone) scaffold is a privileged pharmacophore in medicinal chemistry, recognized for its structural homology to naturally occurring flavonoids. Within this class, 6-amino-2-methylchromone serves as a highly versatile and reactive precursor[1]. The primary amine at the C6 position is sterically accessible and electronically activated, making it an ideal nucleophile for condensation with aromatic aldehydes or ketones to form Schiff bases (characterized by the azomethine, -C=N-, linkage)[2].
Beyond their standalone pharmacological value, these Schiff bases are highly prized as multidentate ligands (e.g., N,O-donors) for transition metals. Coordination with metal ions such as Cu(II) and Ru(II) yields metallodrugs with potent anticancer, antimicrobial, and antioxidant properties[3]. The resulting complexes exhibit enhanced lipophilicity, superior cellular uptake, and targeted cytotoxicity driven by Reactive Oxygen Species (ROS) generation and DNA intercalation[4][5].
Mechanistic Causality in Experimental Design
The formation of a Schiff base is a reversible, dehydration reaction that requires precise environmental control[6]. Do not simply mix reagents; understanding the thermodynamic and kinetic drivers is critical for high-yield synthesis:
Nucleophilic Attack: The unprotonated amine of 6-amino-2-methylchromone attacks the electrophilic carbonyl carbon of the target aldehyde.
Acid Catalysis (The "Goldilocks" pH): The reaction requires a delicate pH balance (optimal pH ~4.5–5.0). If the medium is too acidic, the primary amine is fully protonated into an unreactive ammonium ion, halting the reaction. If it is too basic, the carbonyl oxygen is not sufficiently protonated, reducing its electrophilicity. A catalytic amount of glacial acetic acid perfectly mediates this weak-acid environment[7][8].
Solvent Selection:Absolute ethanol is the solvent of choice. Both the starting amine and the aldehyde are highly soluble at reflux temperatures (80°C). However, the resulting Schiff base—due to its extended planar conjugation and rigidity—has significantly lower solubility. As the reaction cools, the product spontaneously precipitates, driving the equilibrium forward according to Le Chatelier's Principle[7][9].
Aromatic Aldehyde (e.g., Salicylaldehyde or 2-hydroxy-4-methoxybenzaldehyde) (1.05 equivalents)
Absolute Ethanol (Reaction solvent)
Glacial Acetic Acid (Catalyst)
Hexane and Ethyl Acetate (For TLC monitoring)
Step-by-Step Workflow
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-amino-2-methylchromone (10 mmol) in 20 mL of absolute ethanol[8].
Addition: Add the aromatic aldehyde (10.5 mmol) dropwise to the stirring solution at room temperature. Note: A slight excess of aldehyde ensures complete consumption of the valuable chromone amine.
Catalysis: Add 3–5 drops of glacial acetic acid to the mixture to activate the carbonyl carbon[7].
Reflux: Attach a reflux condenser and heat the mixture to 80°C using a heating mantle. Maintain reflux for 4–6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent[9].
Isolation: Once the starting amine is consumed, remove the flask from heat. Allow it to cool slowly to room temperature, then transfer to an ice bath for 30 minutes to maximize product precipitation[7].
Purification: Filter the crude precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove unreacted aldehyde and trace impurities.
Recrystallization: Recrystallize the solid from a hot ethanol/water mixture to yield the analytically pure Schiff base[9].
Workflow for the synthesis and isolation of chromone-derived Schiff bases.
Schiff bases derived from 6-aminochromones are highly effective at coordinating with Cu(II) and Ru(II) ions to form stable, bioactive metallodrugs[3]. The resulting metal complexes (e.g.,
) demonstrate significant cytotoxicity against aggressive cancer models, including HL-60 leukemia and melanoma cells[3][5].
Mechanism of Action:
Enhanced Lipophilicity: Metal coordination masks the polar azomethine nitrogen, increasing the molecule's overall
value. This facilitates passive diffusion across the lipid bilayer of cancer cells[5].
DNA Binding & ROS Generation: Once intracellular, the metal center undergoes redox cycling. Cu(II) complexes, in particular, generate high levels of Reactive Oxygen Species (ROS) such as superoxide and hydroxyl radicals via Fenton-like reactions. Concurrently, the planar chromone-Schiff base ligand intercalates into the DNA minor groove[4][10].
Apoptosis: The combination of oxidative stress and DNA damage collapses the mitochondrial membrane potential, triggering the release of cytochrome c, the activation of caspase 3/7, and ultimately, programmed cell death (apoptosis)[4][10].
Mechanism of action for Cu(II)/Ru(II) chromone Schiff base complexes in cancer cells.
Quantitative Data & Characterization
To ensure reproducibility and verify the integrity of the synthesized Schiff base, compare experimental results against the standardized parameters and spectroscopic benchmarks below.
Table 1: Optimization of Reaction Parameters for Schiff Base Formation
Solvent
Catalyst
Temperature (°C)
Time (Hours)
Average Yield (%)
Methanol
None
65 (Reflux)
12
35 - 40%
Absolute Ethanol
None
80 (Reflux)
10
45 - 50%
Absolute Ethanol
Glacial Acetic Acid
80 (Reflux)
4 - 6
85 - 92%
Toluene
p-TsOH (Dean-Stark)
110 (Reflux)
6
75 - 80%
Table 2: Typical Spectroscopic Data for Chromone Schiff Bases[7][9]
Spectroscopic Technique
Characteristic Signal
Wavenumber () / Chemical Shift (ppm)
FT-IR
(Azomethine/Imine) stretch
1594 – 1631
FT-IR
(Chromone Carbonyl) stretch
1640 – 1660
H-NMR
(Azomethine) proton
8.39 – 9.72 ppm (Singlet)
H-NMR
Chromone Aromatic protons
7.04 – 7.89 ppm (Multiplets)
C-NMR
(Azomethine) carbon
~160.0 ppm
References
Synthesis of copper(ii) complex[Cu(6AC)2Cl2]...ResearchGate.
Synthesis, biological characterization and evaluation of molecular mechanisms of novel copper complexes as anticancer agents.ResearchGate.
Studies in Chalcones and Related Compounds Derived from 2-Hydroxy-5-acetaminoacetophenone. III. Synthesis of 6-Amino-2-methylchromone...ACS Publications.
Application Notes and Protocols for the Synthesis of Schiff Bases.Benchchem.
The synthesis, lipophilicity and cytotoxic effects of new ruthenium(II) arene complexes with chromone derivatives.ResearchGate.
Application Note & Protocols: Fluorescent Labeling of Proteins Using 6-Amino-Chromone Derivatives
Abstract This technical guide provides a comprehensive framework for the fluorescent labeling of proteins using 6-amino-chromone derivatives. These small, versatile fluorophores, most notably 7-amino-4-methylcoumarin (AM...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for the fluorescent labeling of proteins using 6-amino-chromone derivatives. These small, versatile fluorophores, most notably 7-amino-4-methylcoumarin (AMC), offer unique advantages for protein research, including their application in creating "turn-on" fluorescent reporters for enzyme activity assays. We detail the underlying chemical principles, provide step-by-step protocols for conjugation and purification, and offer guidance on the characterization of the final labeled protein. The methodologies described herein are designed to be robust and self-validating, empowering researchers in basic science and drug development to confidently employ 6-amino-chromone derivatives in their experimental workflows.
Introduction: The Power of Small Fluorophores in Protein Science
Fluorescent labeling is an indispensable technique for studying protein function, localization, and dynamics.[1] While a vast array of fluorophores exists, small organic dyes offer distinct advantages, including minimal potential for steric hindrance of protein function.[2] Among these, 6-amino-chromone derivatives, which belong to the benzopyrone family, are particularly valuable.[3][4]
A prominent and widely characterized member of this class is 7-amino-4-methylcoumarin (AMC), which shares the core chromone structure.[5][6] These molecules are prized for their bright blue fluorescence and, critically, for their application as fluorogenic reporters.[5] When the amino group of a 6-amino-chromone derivative is conjugated to a biomolecule via an amide bond, its fluorescence is significantly quenched.[6] Subsequent enzymatic cleavage of this bond liberates the free fluorophore, resulting in a quantifiable increase in fluorescence.[5] This "turn-on" mechanism makes them ideal for developing highly sensitive enzyme activity assays, particularly for proteases.[5]
This guide focuses on the most common and versatile conjugation strategy: covalently linking the primary amino group of a 6-amino-chromone derivative to the carboxyl groups (aspartic acid, glutamic acid, C-terminus) of a target protein using carbodiimide chemistry.
Principle of Technology: Carbodiimide-Mediated Conjugation
The covalent attachment of a 6-amino-chromone derivative to a protein's carboxyl groups is efficiently achieved through a "zero-length" crosslinking reaction mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7][8]
The reaction proceeds in two primary stages:
Activation of Carboxyl Groups: EDC reacts with the carboxyl groups on the protein to form a highly reactive but unstable O-acylisourea intermediate.[7][9] This step is most efficient at a slightly acidic pH (4.5-6.0).[8][10]
Formation of a Stable NHS Ester and Amine Reaction: The unstable intermediate reacts with NHS (or Sulfo-NHS) to form a more stable, amine-reactive NHS ester. This semi-stable intermediate has a longer half-life, improving the efficiency of the subsequent reaction.[10] The NHS ester then readily reacts with the primary amino group of the 6-amino-chromone derivative, displacing the NHS group to form a stable amide bond.[9] This second step is favored at a physiological to slightly alkaline pH (7.2-8.5).[11]
Spectroscopic and Key Quantitative Data
Accurate quantification and characterization are essential for reproducible results. The table below summarizes key data for AMC, a representative 6-amino-chromone derivative.
Value at λmax is critical for calculating Degree of Labeling.
Correction Factor (CF) at 280 nm
~0.2
Empirically derived
The ratio of dye absorbance at 280 nm to its absorbance at λmax. This is needed to correct the protein A280 reading.
Detailed Protocols
Protocol 1: Preparation of Reagents and Buffers
Causality: The choice of buffer is critical. Buffers containing primary amines (like Tris or glycine) must be avoided as they will compete with the dye for reaction with the activated protein.[11] A two-buffer system ensures optimal pH for each stage of the reaction.[8][10]
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.
Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5.
Quenching Solution: 1 M Hydroxylamine, pH 8.5.
Protein Solution: Prepare the target protein at a concentration of 2-10 mg/mL in Activation Buffer. It is crucial to ensure the protein is pure and free of amine-containing contaminants.[11]
6-Amino-Chromone Solution: Prepare a 10-50 mM stock solution of the 6-amino-chromone derivative in anhydrous DMSO or DMF.
EDC Solution: Prepare a 100 mM solution of EDC in Activation Buffer immediately before use. EDC is moisture-sensitive.
Sulfo-NHS Solution: Prepare a 200 mM solution of Sulfo-NHS in Activation Buffer immediately before use.
Protocol 2: Fluorescent Labeling of Target Protein
This two-step protocol is designed to maximize labeling efficiency by stabilizing the activated carboxyl groups before introducing the amine-containing dye.[10]
Protein Preparation: Place your protein solution (e.g., 1 mL of a 5 mg/mL solution) in a reaction tube.
Activation of Carboxyl Groups:
Add EDC solution to the protein to a final concentration of 10-20 mM.
Immediately add Sulfo-NHS solution to a final concentration of 20-40 mM.
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring. This activates the protein's carboxyl groups to form semi-stable NHS esters.[10]
Conjugation Reaction:
Add the dissolved 6-amino-chromone stock solution to the activated protein. A 10- to 50-fold molar excess of the dye over the protein is recommended to drive the reaction to completion.
Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary. This pH is optimal for the reaction between the NHS ester and the primary amine.[11]
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. Lower temperatures can minimize hydrolysis of the NHS ester but may require longer incubation.[11]
Quenching the Reaction:
Add the Quenching Solution (Hydroxylamine) to a final concentration of 10-50 mM.
Incubate for 15 minutes at room temperature. This step quenches any unreacted NHS esters, preventing further reactions.
Protocol 3: Purification of the Labeled Protein
Causality: It is absolutely critical to remove all non-conjugated dye. The presence of free dye will lead to high background fluorescence and an inaccurate determination of the degree of labeling.[13]
Column Preparation: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-10 or a similar resin suitable for your protein's size) with an appropriate storage buffer (e.g., PBS, pH 7.4).
Sample Loading: Apply the quenched reaction mixture to the top of the column.
Elution: Elute the protein with the storage buffer. The larger, labeled protein will pass through the column in the void volume, while the smaller, unreacted dye and quenching reagents will be retained and elute later.
Fraction Collection: Collect fractions and monitor the absorbance at 280 nm (for protein) and the dye's λmax (e.g., ~350 nm for AMC) to identify the fractions containing the purified, labeled protein.
Protocol 4: Characterization and Calculation of Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule.[13] An optimal DOL (typically between 2 and 10 for antibodies) maximizes signal while minimizing issues like self-quenching or loss of protein function.[1]
Spectrophotometry: Using a UV-Vis spectrophotometer, measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the dye's maximum absorbance wavelength (Aₘₐₓ, e.g., ~350 nm for AMC).
Calculations: Use the following equations based on the Beer-Lambert law:
Corrected Protein Absorbance (Aₚᵣₒₜₑᵢₙ):
A_protein = A₂₈₀ - (Aₘₐₓ × CF)
Where CF is the Correction Factor for the dye's absorbance at 280 nm.[13]
Molar Concentration of Protein ([Protein]):
[Protein] (M) = A_protein / (ε_protein × path length)
Where ε_protein is the molar extinction coefficient of your protein at 280 nm (in M⁻¹cm⁻¹).
Molar Concentration of Dye ([Dye]):
[Dye] (M) = Aₘₐₓ / (ε_dye × path length)
Where ε_dye is the molar extinction coefficient of the 6-amino-chromone derivative at its λmax.
Degree of Labeling (DOL):
DOL = [Dye] / [Protein][13]
An ideal DOL is typically between 0.5 and 1 for applications where a 1:1 ratio is desired, though this can be optimized for specific needs.[2]
Application Example: Fluorogenic Protease Assay
Principle: A peptide containing a specific protease recognition sequence is labeled with a 6-amino-chromone derivative. The fluorescence of the conjugated dye is quenched. In the presence of the target protease, the peptide is cleaved, releasing the free, highly fluorescent dye. The rate of fluorescence increase is directly proportional to the enzyme's activity.[5]
Protocol:
Prepare Standard Curve: Create a series of dilutions of the free 6-amino-chromone dye in the assay buffer (e.g., 0 to 100 µM). Measure the fluorescence of each standard to generate a curve of fluorescence intensity versus concentration.
Set Up Reaction: In a 96-well microplate, add the appropriate assay buffer.
Add Enzyme: Add the sample containing the protease (e.g., purified enzyme or cell lysate). Include a negative control well with no enzyme.
Initiate Reaction: Add the chromone-labeled peptide substrate to a final concentration of 10-50 µM.
Measure Fluorescence: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex: ~350 nm, Em: ~445 nm for AMC).
Calculate Activity: Convert the rate of fluorescence increase (RFU/min) to the rate of product formation (moles/min) using the standard curve.
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Low/No Labeling (Low DOL)
1. Inactive Reagents: EDC/NHS are moisture-sensitive.[14]2. Incorrect Buffer: Presence of primary amines (Tris, glycine) in the buffer.[11][15]3. Incorrect pH: Reaction pH outside the optimal range (6.0 for activation, 7.2-8.5 for conjugation).[11]4. Inaccessible Carboxyl Groups: Target carboxyl groups on the protein are sterically hindered.
1. Use fresh, high-quality EDC and NHS powders and prepare solutions immediately before use.[16]2. Use a non-amine buffer like MES or Phosphate.[15]3. Carefully check and adjust the pH of all buffers and the final reaction mixture.[11]4. If possible, try labeling a different protein or consider alternative labeling chemistries targeting other residues (e.g., lysines).
Protein Precipitation
1. Over-labeling: High DOL can alter protein solubility.[14]2. Solvent Shock: Adding a large volume of organic solvent (DMSO/DMF) containing the dye.
1. Reduce the molar excess of the dye in the conjugation reaction.[15]2. Add the dye stock solution slowly while gently vortexing. Keep the final concentration of organic solvent low (<10%).
High Background Fluorescence
1. Incomplete Removal of Free Dye: Purification was not sufficient.[13][15]
1. Ensure thorough purification by size-exclusion chromatography. Pool only the initial protein-containing fractions and check later fractions for the absence of dye absorbance/fluorescence.
Benchchem. (2025). Determining the Degree of Labeling (DOL)
Puchner, E. M., et al. (2022). ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. PMC. [Link]
Sasso, L. (2025). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. LinkedIn. [Link]
Brandán, S. A., et al. (2013). Vibrational, Electronic, and Structural Properties of 6‑Nitro- and 6‑Amino-2-Trifluoromethylchromone. CONICET. [Link]
Brandán, S. A., et al. (2013). Vibrational, Electronic, and Structural Properties of 6-Nitro- and 6-Amino-2-Trifluoromethylchromone: An Experimental and Theoretical Study. ACS Publications. [Link]
Benchchem. (2025). 7-Methylcoumarin as a Fluorescent Marker: An In-depth Technical Guide.
Antos, J. M., & Popp, M. W. (2015). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. PMC. [Link]
Mphahlele, M. J. (2010). Synthetic and spectroscopic studies of 6-substituted chromone derivatives. University of Venda. [Link]
Nchinda, A. T. (1998). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. University of Cape Town. [Link]
Supporting Information. (n.d.). Hydrolysis of Ala-Ala-Phe-7-amino-4-methylcoumarin. RSC.org. [Link]
ResearchGate. (2021). Spectroscopic and computational study of chromone derivatives with antitumor activity. [Link]
Application Note: Microwave-Assisted Synthesis of 6-Amino-2-methyl-4H-chromen-4-one
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: High-throughput synthesis, Green Chemistry, and Mechanistic Validation Executive Summary & Mechanistic Rationale Chromon...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Focus: High-throughput synthesis, Green Chemistry, and Mechanistic Validation
Executive Summary & Mechanistic Rationale
Chromone (4H-chromen-4-one) derivatives are privileged scaffolds in medicinal chemistry, widely recognized for their antiviral, anti-inflammatory, and kinase-inhibitory properties[1]. Among these, 6-amino-2-methyl-4H-chromen-4-one serves as a highly versatile building block for drug discovery, as the C6-amino group provides a synthetic handle for further functionalization (e.g., amide coupling, Buchwald-Hartwig amination).
The classical thermal synthesis of this scaffold relies on the Kostanecki-Robinson or Claisen condensation, which typically requires extended heating (6–12 hours), utilizes harsh conditions, and often yields difficult-to-separate linear byproducts[2]. As a Senior Application Scientist, I have optimized a Microwave-Assisted Organic Synthesis (MAOS) protocol that condenses this multi-day process into a 15-minute workflow.
The Causality of Experimental Choices
Dielectric Heating over Convective Heating: Microwave irradiation directly couples with the polar reaction mixture (acetic anhydride and sodium acetate), providing instantaneous, volumetric heating. This rapid energy transfer overcomes the high activation energy required for the intramolecular cyclization of the intermediate beta-diketone, effectively outcompeting the formation of uncyclized linear byproducts[3].
Chemoselective Acidic Deprotection: The initial cyclization yields a diacetylated intermediate (6-diacetamido-2-methylchromone)[2]. To unmask the amine, we utilize 10% sulfuric acid rather than basic hydrolysis. Why? The pyrone ring of the chromone is highly susceptible to nucleophilic attack at the C2 position. Strong aqueous bases induce a retro-Claisen ring-opening. Acidic conditions selectively hydrolyze the amide bonds while maintaining the integrity of the chromone pharmacophore.
Comparative Data Analysis
The transition from conventional thermal heating to microwave irradiation provides a self-evident upgrade in both throughput and sustainability. The quantitative improvements are summarized below:
Reaction Metric
Conventional Thermal Synthesis
Microwave-Assisted Protocol
Causality / Scientific Driver
Step 1 Time (Cyclization)
6 – 12 hours
10 minutes
Dielectric heating rapidly overcomes the activation energy barrier for cyclization[3].
Step 2 Time (Deprotection)
5 – 6 hours
5 minutes
Superheating of the solvent under pressurized MW conditions accelerates amide hydrolysis.
Overall Yield
35 – 45%
78 – 85%
Short reaction times prevent the thermal degradation and polymerization of enol intermediates.
Crude Purity (LC-MS)
~80% (Requires chromatography)
>95% (Simple recrystallization)
Uniform heating suppresses side reactions and linear uncyclized byproducts.
Experimental Protocols & Self-Validating Systems
Equipment & Reagents
Equipment: Monomode Microwave Synthesizer (e.g., CEM Discover® or Biotage® Initiator) equipped with IR temperature sensing and 10 mL pressure-rated glass vials with Teflon-lined crimp caps.
Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, suspend 5-acetamido-2-hydroxyacetophenone (966 mg, 5.0 mmol) and anhydrous sodium acetate (1.02 g, 12.5 mmol) in acetic anhydride (2.36 mL, 25.0 mmol).
Sealing & Irradiation: Seal the vial. Irradiate at 150 °C for 10 minutes . Set the maximum power to 300 W with dynamic modulation enabled to maintain the target temperature without thermal overshoot.
Quenching: Cool the vial to room temperature using the instrument's compressed air cooling. Carefully uncap and pour the mixture into 50 mL of ice-cold water. Stir vigorously for 15 minutes to hydrolyze the excess acetic anhydride.
Isolation: Collect the precipitated intermediate (predominantly 6-diacetamido-2-methyl-4H-chromen-4-one) via vacuum filtration. Wash with cold water and dry under vacuum.
Self-Validating Bench Test (Step 1):
The starting material contains a free phenolic -OH group, which yields a deep red/purple color when treated with ethanolic ferric chloride (FeCl₃)[2]. The successful cyclization consumes this phenol. A negative (colorless/pale) FeCl₃ test of the precipitate confirms complete cyclization.
Step 2: Chemoselective Acidic Deprotection
Preparation: Transfer the crude intermediate (~1.1 g) into a clean 10 mL microwave vial. Add 4.0 mL of ethanol and 4.0 mL of 10% aqueous H₂SO₄.
Irradiation: Seal the vial and subject to microwave irradiation at 120 °C for 5 minutes .
Phase Observation (Validation): Upon cooling, the solution should be clear. The target product is currently protonated as a soluble sulfate salt, confirming the successful cleavage of the hydrophobic acetyl groups.
Neutralization: Transfer the solution to a beaker and neutralize dropwise with 10% aqueous NaOH until a pH of 7–8 is reached. The free base, 6-amino-2-methyl-4H-chromen-4-one , will immediately precipitate as a pale yellow solid.
Purification: Filter, wash with distilled water, and recrystallize from dilute ethanol to yield the pure product.
Analytical Validation Expectations
To ensure trustworthiness and strict quality control, verify the final product against the following analytical parameters:
LC-MS (ESI+): The target molecule (C₁₀H₉NO₂) has an exact mass of 175.06 Da. Expect a dominant pseudomolecular ion peak at [M+H]⁺ = 176.1 m/z .
¹H-NMR (DMSO-d6, 400 MHz): Look for the characteristic C3-vinylic proton of the chromone ring as a sharp singlet around δ 6.10 ppm. The C2-methyl group will appear as a singlet near δ 2.30 ppm. The primary amine (-NH₂) will present as a broad exchangeable singlet integrating for 2 protons around δ 5.40 ppm.
Workflow Visualization
The following diagram maps the chemical logic and operational flow of the protocol.
Figure 1: Two-step microwave workflow for synthesizing 6-amino-2-methyl-4H-chromen-4-one.
References
Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues
Molecules (MDPI)
URL:[Link]
Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors
Molecules (MDPI)
URL:[Link]
Studies in Chalcones and Related Compounds Derived from 2-Hydroxy-5-acetaminoacetophenone. III. Synthesis of 6-Amino-2-methylchromone and 6-Aminoflavone by the Claisen Reaction
Journal of Organic Chemistry (ACS)
URL:[Link]
Application Note: Chemoselective Reduction of Nitro-2-Methylchromone to Amino-2-Methylchromone
Abstract & Strategic Overview The reduction of nitro-2-methylchromone (e.g., 6-nitro-2-methylchromone) to its corresponding amino-2-methylchromone is a pivotal step in the synthesis of pharmacologically active flavonoids...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
The reduction of nitro-2-methylchromone (e.g., 6-nitro-2-methylchromone) to its corresponding amino-2-methylchromone is a pivotal step in the synthesis of pharmacologically active flavonoids, Schiff bases, and anticancer agents.
The Challenge: The chromone scaffold contains a sensitive
-pyrone ring featuring an -unsaturated ketone (enone) system. Standard non-selective reduction methods (e.g., high-pressure catalytic hydrogenation or ) frequently result in:
Over-reduction: Saturation of the C2-C3 double bond (yielding chromanones).
Ring Opening: Nucleophilic attack on the pyrone ring, leading to salicylic acid derivatives.
Carbonyl Reduction: Conversion of the C4 ketone to an alcohol.
The Solution: This guide details three validated protocols prioritizing chemoselectivity .
Method A (Stannous Chloride): The "Gold Standard" for laboratory-scale selectivity.
Method B (Iron/Acetic Acid): A robust, cost-effective alternative for larger batches.
Method C (Catalytic Hydrogenation): A cleaner profile for industrial scale-up, requiring strict kinetic control.
Reaction Pathway & Selectivity Logic
The following diagram illustrates the reaction trajectory and potential pitfalls. The goal is to traverse the "Main Pathway" while avoiding the "Side Reactions."
Figure 1: Reaction pathway showing the stepwise reduction of the nitro group and competing side reactions (red).
Comparative Method Summary
Feature
Method A:
Method B: /
Method C: +
Selectivity
Excellent (Preserves C=C)
High
Moderate (Kinetic control required)
Yield
85–95%
75–85%
90–98% (if optimized)
Scale
Lab (<50g)
Pilot/Production (>50g)
Production (>1kg)
Workup
Tedious (Tin emulsions)
Moderate (Iron sludge)
Simple (Filtration)
Cost
High
Low
Moderate (Catalyst recycling)
Detailed Experimental Protocols
Method A: Stannous Chloride Reduction (The Selectivity Standard)
Best for: Small-scale synthesis (100 mg – 20 g) where purity is paramount.
Mechanism:
acts as a selective reducing agent in acidic media, tolerating the enone system.
crystal growth techniques for 6-amino-2-methylchromone complexes
This Application Note provides a comprehensive technical guide for the crystal growth of 6-amino-2-methylchromone (6-AMC) and its metal complexes. It is designed for researchers in structural chemistry and drug discovery...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a comprehensive technical guide for the crystal growth of 6-amino-2-methylchromone (6-AMC) and its metal complexes. It is designed for researchers in structural chemistry and drug discovery who require high-quality single crystals for X-ray diffraction (XRD) and biological assays.[1]
Part 1: Introduction & Chemical Context
6-Amino-2-methylchromone (6-AMC) is a pharmacologically significant scaffold, serving as a precursor for Schiff bases and a ligand in coordination chemistry.[1] Unlike its 3-formyl analogs, 6-AMC primarily coordinates through the exocyclic amine nitrogen (N-donor) at position 6, rather than forming stable chelates involving the carbonyl oxygen, unless specific supramolecular synthons are employed.
Key Physicochemical Challenges:
Solubility Profile: 6-AMC exhibits poor solubility in water and non-polar solvents (hexane, ether) but dissolves readily in polar aprotic solvents (DMSO, DMF) and moderately in hot alcohols (Ethanol, Methanol).
Coordination Mode: The amine group is moderately basic.[1] In acidic media, it protonates (
), preventing metal coordination.[1] In neutral/basic media, it acts as a monodentate ligand, often leading to polymeric or bridged structures rather than discrete chelates.[1]
Part 2: Pre-Crystallization Protocols
Before attempting crystal growth, the purity of the ligand and the stoichiometry of the complexation reaction must be rigorously controlled.
Protocol B: Synthesis of Metal Complexes (General Precursor)
Targeting M(6-AMC)
where M = Cu(II), Co(II), Ni(II).
Metal Solution: Dissolve 1.0 mmol of metal salt (
) in 10 mL methanol.
Ligand Solution: Dissolve 2.0 mmol of 6-AMC in 15 mL warm methanol.
Complexation: Add the ligand solution dropwise to the metal solution under continuous stirring at
.
Reflux: Reflux for 3 hours. The color will change (e.g., Green
Dark Brown for Cu).
Isolation: Evaporate solvent to 50% volume. Cool to precipitate the microcrystalline powder.[1] Filter and dry.[1][2] This powder is the starting material for single-crystal growth.[1]
Part 3: Crystal Growth Techniques
We employ three distinct techniques depending on the solubility and thermal stability of the specific complex.
Best for: Stable complexes with moderate solubility in ethanol/methanol.
Mechanism: Gradual solvent loss increases supersaturation, driving nucleation at a controlled rate.[1]
Step-by-Step Protocol:
Preparation: Dissolve 50 mg of the synthesized complex in 15 mL of a 1:1 Methanol:Ethanol mixture. Sonicate for 5 mins to ensure homogeneity.
Filtration: Filter the solution into a clean borosilicate glass vial (20 mL capacity) using a syringe filter. Dust particles induce rapid, amorphous precipitation.
Covering: Cover the vial with Parafilm.[1] Pierce 3–5 small holes with a 21G needle to regulate evaporation rate.[1]
Environment: Place the vial in a vibration-free, temperature-controlled environment (
).
Observation: Monitor daily. Crystals usually appear within 5–10 days.[1]
Troubleshooting: If precipitate is amorphous, add 10% DMF to the solvent mixture to slow down nucleation.[1]
Technique 2: Vapor Diffusion (Sitting Drop)
Best for: Complexes soluble in DMF/DMSO but insoluble in ether/alcohols.[1]
Mechanism: A volatile "anti-solvent" (precipitant) diffuses into the solution, slowly lowering the solubility limit.
Step-by-Step Protocol:
Inner Solution: Dissolve 30 mg of complex in 2 mL of DMF (Dimethylformamide). Place this in a small inner vial (4 mL).
Outer Chamber: Place the small vial inside a larger jar (50 mL) containing 10 mL of Diethyl Ether or Acetone (Anti-solvent).
Sealing: Tightly screw the cap on the outer jar. Do not cover the inner vial.
Equilibration: Vapor from the ether will diffuse into the DMF, slowly precipitating the crystals over 1–2 weeks.[1]
Harvesting: Carefully decant the mother liquor. Wash crystals with pure ether.[1]
Technique 3: Hydrothermal Synthesis
Best for: Polymeric complexes or MOF-like structures involving 6-AMC.[1]
Mechanism: High pressure and temperature increase the solubility of precursors, allowing crystal growth from the solution phase upon cooling.
Caption: Decision matrix for selecting the optimal crystallization technique based on the solubility profile of the 6-AMC complex.
Figure 2: Coordination Logic of 6-AMC
Caption: Coordination modes of 6-AMC. The amine nitrogen is the primary binding site; carbonyl oxygen participates only in specific chelating conditions.
Part 5: Characterization & Validation
Once crystals are harvested, validate their quality and identity using the following parameters.
Table 1: Key Characterization Parameters for 6-AMC Complexes
Technique
Expected Feature
Diagnostic Value
IR Spectroscopy
Shift in ()
Confirms N-coordination.[1] A shift to lower frequency indicates binding.[1][2]
UV-Vis
d-d transition bands ()
Indicates metal oxidation state and geometry (Octahedral vs Tetrahedral).[1]
Single Crystal XRD
, Resolution
Definitive proof of structure, bond lengths, and packing.
Melting Point
Sharp range ( typical)
Indicates purity.[1] Broad range suggests solvent inclusion or decomposition.[1]
References
BenchChem. (2025).[1][3] An In-depth Technical Guide to the Physicochemical Properties of 6-Amino-4-methyl-2H-chromen-2-one. Retrieved from
Ghumbre, S. K., et al. (2018).[1][4] Synthesis, Characterization and Antimicrobial Screening Studies of Some Metal Complexes of Novel Schiff Base of 3-Formyl-6-methylchromone. International Research Journal of Pharmacy. Retrieved from
Hampton Research. (2015).[1] Crystal Growth 101: Techniques for Crystallization. Retrieved from
Sigma-Aldrich. (2024). 6-Methylchromone-2-carboxylic acid Product Sheet. Retrieved from
Weiss, M., et al. (2011).[1] Co-crystals of agrochemical actives. International Scholars Journals. Retrieved from
improving yield of 6-Amino-2-methyl-4H-chromen-4-one synthesis
Welcome to the Technical Support Center for the synthesis of 6-Amino-2-methyl-4H-chromen-4-one (6-amino-2-methylchromone). As a Senior Application Scientist, I have designed this guide to move beyond standard recipes.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 6-Amino-2-methyl-4H-chromen-4-one (6-amino-2-methylchromone). As a Senior Application Scientist, I have designed this guide to move beyond standard recipes. Here, we focus on the mechanistic causality behind each synthetic step, providing you with self-validating protocols that ensure high-yield, reproducible results.
Below, you will find the mechanistic workflow, targeted troubleshooting FAQs, quantitative data comparisons, and step-by-step validated methodologies.
Synthetic Workflow: Dual Pathway Strategy
The synthesis of 6-Amino-2-methyl-4H-chromen-4-one is typically achieved via two orthogonal pathways: the Classical Acetamino Route (via Claisen condensation)[1] and the Nitro-Reduction Route (via Kostanecki-Robinson acylation)[2].
Fig 1. Dual pathway synthesis of 6-Amino-2-methyl-4H-chromen-4-one with key intermediates.
Troubleshooting & FAQs
Q1: During the Claisen condensation of 2-hydroxy-5-acetaminoacetophenone with ethyl acetate, my yield of the β-diketone is consistently below 40%. How can I improve this?Mechanistic Causality: The reaction relies on the generation of an ethyl acetate enolate via sodium metal. If the sodium metal is passivated by an oxide/hydroxide layer, electron transfer is severely hindered. Furthermore, trace moisture will irreversibly quench the enolate, leading to unreacted starting material.
Actionable Protocol: Use freshly cut sodium metal washed in anhydrous hexanes. Ensure your ethyl acetate is strictly anhydrous.
Self-Validation: You can validate the success of this step in-process. The resulting β-diketone exists heavily in its enol form and will produce a deep red color upon the addition of ethanolic ferric chloride[1]. If the test is negative or weak, your condensation has failed.
Q2: My cyclization of the β-diketone intermediate seems to stall, leaving unreacted starting material. Can I increase the temperature to drive the reaction?Mechanistic Causality: The cyclization to 6-acetamino-2-methylchromone is an acid-catalyzed dehydration. Pushing the temperature too high (>120°C) can cause degradation of the acetamino group or polymerization. The stall is usually caused by insufficient protonation of the carbonyl oxygen, which is required to make the carbon electrophilic enough for ring closure.
Actionable Protocol: Instead of increasing heat, optimize your acid catalyst. Use a precise mixture of glacial acetic acid and concentrated HCl (approx. 12:1 v/v) at 110°C for exactly 15-20 minutes[1].
Self-Validation: The cyclized chromone lacks the free enol/phenol hydroxyl group. Therefore, a successful cyclization is confirmed when the product fails to give a red color with ethanolic ferric chloride[1].
Q3: Why must I use acid-catalyzed deacetylation (H₂SO₄) instead of a standard base-catalyzed hydrolysis to yield the final 6-amino-2-methylchromone?Mechanistic Causality: The pyrone ring of the chromone core is highly sensitive to strong alkali. Base-catalyzed hydrolysis will initiate a retro-Claisen reaction, cleaving the pyrone ring and reverting the molecule back to an open-chain diketone derivative.
Actionable Protocol: Strictly utilize 10% dilute sulfuric acid in ethanol[1]. The acidic conditions selectively hydrolyze the amide bond while the pyrone ring remains perfectly intact.
Q4: I am using the alternative Nitro-Reduction route. How do I prevent over-reduction of the C=O group at position 4 during the nitro-to-amine conversion?Mechanistic Causality: The ketone at C-4 is part of a cross-conjugated pyrone system. While it is less reactive than an isolated ketone, strong hydride donors (like LiAlH₄) will reduce it to a chromanol, destroying the chromone core.
Actionable Protocol: Rely on chemoselective reduction. Use Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol. SnCl₂ operates via a single-electron transfer mechanism that is highly specific to the nitro group, cleanly yielding the primary amine without touching the C=O bond.
Quantitative Data Presentation
To aid in route selection, the following table summarizes the quantitative metrics and analytical tracking for both established synthesis pathways.
This protocol utilizes in-process colorimetric validation to ensure mechanistic fidelity at each step.
Step 1: Claisen Condensation
Dissolve 1.0 g of 2-hydroxy-5-acetaminoacetophenone in 20 mL of anhydrous ethyl benzoate or ethyl acetate.
Add 1.0 g of finely divided, freshly cut sodium metal.
Reflux the mixture gently on a water bath for 6 hours.
Cool the mixture, carefully quench unreacted sodium with minimal ethanol, and dilute with ice-cold water.
Acidify the aqueous layer with glacial acetic acid to precipitate the pale-yellow β-diketone.
Validation: Dissolve a 2 mg sample in ethanol and add 1 drop of 1% FeCl₃. A deep red color confirms the presence of the enolized β-diketone[1].
Step 2: Acid-Catalyzed Cyclization
Dissolve 0.5 g of the β-diketone intermediate in 25 mL of glacial acetic acid.
Add 2 mL of concentrated hydrochloric acid.
Heat the solution on a wire gauze at 110–112°C for exactly 15 minutes. Colorless shining plates will begin to separate.
Dilute with water, filter the solid, and wash with 5% dilute alkali to remove any uncyclized starting material.
Validation: Perform the FeCl₃ test again. The absence of a red color confirms complete cyclization to 6-acetamino-2-methylchromone[1].
Step 3: Chemoselective Deacetylation
Suspend 0.2 g of 6-acetamino-2-methylchromone in 25 mL of ethanol.
Add 30 mL of 10% dilute sulfuric acid.
Reflux the mixture until the solid completely dissolves and the reaction is complete (monitor via TLC for the appearance of a highly polar, ninhydrin-positive spot).
Neutralize carefully with saturated sodium bicarbonate to precipitate the final product: 6-Amino-2-methyl-4H-chromen-4-one.
Protocol B: Nitro-Reduction Route
This alternative route minimizes steps and avoids the use of hazardous sodium metal.
Step 1: Kostanecki-Robinson Acylation
Combine 1.0 g of 2-hydroxy-5-nitroacetophenone with 5 mL of acetic anhydride and 1.5 g of anhydrous sodium acetate.
Reflux the mixture at 140°C for 4 hours.
Pour the dark mixture over crushed ice and stir vigorously until the 2-methyl-6-nitrochromone precipitates as a solid. Filter and wash with cold water.
Step 2: Selective Nitro Reduction
Dissolve 0.5 g of 2-methyl-6-nitrochromone in 20 mL of absolute ethanol.
Add 2.5 g of Tin(II) chloride dihydrate (SnCl₂·2H₂O).
Reflux the mixture at 70°C for 2 hours.
Cool to room temperature and adjust the pH to 8 using 1M NaOH (this precipitates tin salts).
Extract the aqueous suspension with ethyl acetate (3 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to yield pure 6-Amino-2-methyl-4H-chromen-4-one.
Validation: The product should exhibit a strong UV absorbance and stain positive (purple/brown) with ninhydrin, confirming the primary aromatic amine.
References
Title : Studies in Chalcones and Related Compounds Derived from 2-Hydroxy-5-acetaminoacetophenone. III. Synthesis of 6-Amino-2-methylchromone and 6-Aminoflavone by the Claisen Reaction.
Source : The Journal of Organic Chemistry (ACS Publications)
URL :[Link]
Title : 4H-chromen-4-ones from 1-(2-hydroxyphenyl)butane-1,3-diones and 2,5-dimethoxy...
Source : RSC Advances (The Royal Society of Chemistry)
URL :[Link]
Title : N-(2-methyl-4-oxo-4H-chromen-6-yl)acetamide Synthesis & Downstream Products
Source : Molaid Chemical Database
URL :[Link]
Technical Support Center: Separation of Chromone and Coumarin Byproducts in Synthesis
Welcome to the Technical Support Center for troubleshooting the separation of chromone and coumarin byproducts. This guide is designed for researchers, scientists, and drug development professionals who encounter challen...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for troubleshooting the separation of chromone and coumarin byproducts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying chromone-based compounds. Drawing from established laboratory principles and field-proven insights, this resource provides practical, in-depth solutions to common separation issues.
I. Frequently Asked Questions (FAQs)
Q1: What are the fundamental structural and polarity differences between chromones and coumarins that can be exploited for separation?
A1: Chromones and coumarins are isomers, both possessing a benzopyrone scaffold, but they differ in the position of the carbonyl group within the pyrone ring.[1][2] In chromones (1-benzopyran-4-one), the carbonyl group is at the 4-position, while in coumarins (1-benzopyran-2-one), it is at the 2-position.[3][4] This seemingly minor difference significantly impacts their electronic distribution and, consequently, their polarity.
Generally, chromones are considered more polar than their coumarin isomers. This is attributed to the greater contribution of resonance structures that place a partial positive charge on the oxygen atom in the pyran ring and a partial negative charge on the carbonyl oxygen. This charge separation leads to a larger dipole moment in chromones compared to coumarins. This polarity difference is the cornerstone of most chromatographic and crystallization-based separation strategies.
Q2: What are the most common synthetic routes that lead to the formation of chromone and coumarin mixtures?
A2: The co-synthesis of chromones and coumarins is a frequent outcome in several named reactions, primarily due to competing reaction pathways. Key examples include:
Pechmann Condensation: The condensation of a phenol with a β-ketoester can yield either a coumarin or a chromone. The outcome is highly dependent on the condensing agent used. Sulfuric acid typically favors the formation of coumarins, whereas phosphorus pentoxide tends to promote chromone synthesis.[5]
Kostanecki-Robinson Reaction: This reaction, involving the acylation of o-hydroxyaryl ketones followed by cyclization, can also produce both chromone and coumarin derivatives. The choice of base and reaction conditions can influence the product ratio.[3]
Simonis Reaction: A variation of the Pechmann condensation, the Simonis reaction can also lead to mixtures, with the regioselectivity being a known challenge.[6]
Understanding the mechanism of the chosen synthetic route is crucial for anticipating the potential for byproduct formation and for designing an effective purification strategy.
Q3: What analytical techniques are best suited for identifying and quantifying chromone and coumarin isomers in a mixture?
A3: A combination of chromatographic and spectroscopic techniques is typically employed for the robust analysis of chromone and coumarin mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS), is a powerful tool for both the separation and quantification of these isomers.[7] Reverse-phase columns, such as C18, are commonly used with mobile phases consisting of acetonitrile and water or methanol and water, often with a gradient elution.[7][8]
Thin-Layer Chromatography (TLC): TLC is an indispensable technique for rapid, qualitative analysis of reaction progress and for optimizing solvent systems for column chromatography.[9] The difference in polarity between chromones and coumarins usually allows for their baseline separation on a TLC plate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural elucidation and can be used to distinguish between chromone and coumarin isomers based on their characteristic chemical shifts.
Mass Spectrometry (MS): MS provides information about the molecular weight of the compounds and can be used in conjunction with HPLC (LC-MS) for peak identification.[7]
II. Troubleshooting Guide
Issue 1: Poor or No Separation of Chromone and Coumarin on a Silica Gel Column
Symptom
Possible Cause(s)
Suggested Solutions & Explanations
Co-elution of spots on TLC and column chromatography.
Inappropriate Solvent System: The polarity of the eluent may be too high or too low to effectively differentiate between the two isomers.
1. Systematic Solvent Screening: Begin with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane. Run TLCs with varying solvent ratios (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) to find the optimal separation. 2. Introduction of a Third Solvent: Sometimes, a three-component solvent system can improve resolution. For example, adding a small amount of methanol or acetone to a hexane/ethyl acetate mixture can fine-tune the polarity and improve separation.
Broad, tailing peaks during column chromatography.
Sample Overloading: Exceeding the capacity of the silica gel can lead to poor separation. Acidic or Basic Nature of Compounds: If the chromone or coumarin derivatives have acidic or basic functional groups, they can interact strongly with the silica gel, causing tailing.
1. Reduce Sample Load: As a rule of thumb, use a silica gel to sample ratio of at least 50:1 (w/w). 2. Modify the Mobile Phase: Add a small amount of a modifier to the eluent. For acidic compounds, adding ~1% acetic acid can help. For basic compounds, adding ~1% triethylamine can improve peak shape.
Issue 2: Persistent Coumarin Impurity in the Chromone Product After Multiple Purifications
Symptom
Possible Cause(s)
Suggested Solutions & Explanations
A small but persistent peak corresponding to the coumarin isomer is observed in HPLC or NMR analysis.
Similar Solubility Profiles: The chromone and coumarin isomers may have very similar solubilities in common recrystallization solvents, making separation by this method difficult. Formation of a Solid Solution or Eutectic Mixture: In some cases, the two isomers may co-crystallize, preventing effective purification by recrystallization alone.
1. Recrystallization with a Different Solvent System: Experiment with a variety of solvents or solvent pairs. A good recrystallization solvent is one in which the desired compound (chromone) is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurity (coumarin) is either very soluble or very insoluble at all temperatures.[10] 2. Preparative HPLC: For high-purity requirements, preparative HPLC is often the most effective, albeit more resource-intensive, method for separating closely related isomers.[11] 3. Chemical Separation: In some instances, a chemical approach can be employed. For example, treatment of the mixture with a base like sodium ethoxide can selectively open the pyrone ring of the coumarin to form a water-soluble carboxylate, which can then be separated by extraction. The chromone, being less reactive under these conditions, would remain in the organic phase. The coumarin can be subsequently recyclized by acidification.[1]
Issue 3: Difficulty in Achieving High Purity of the Chromone Product by Crystallization
Symptom
Possible Cause(s)
Suggested Solutions & Explanations
Oily precipitate or no crystal formation upon cooling.
Supersaturation Not Reached or Oil Formation: The solution may not be sufficiently concentrated, or the compound may be "oiling out" instead of crystallizing. Oiling out occurs when the solute comes out of solution as a liquid rather than a solid, often due to a high concentration of impurities or too rapid cooling.
1. Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals. 2. Scratching the Inner Surface: Use a glass rod to scratch the inner surface of the flask below the solvent level. The small glass particles can act as nucleation sites. 3. Seeding: Add a small crystal of the pure chromone product to the cooled, saturated solution to induce crystallization. 4. Solvent Layering: Dissolve the compound in a "good" solvent and carefully layer a "poor" solvent (in which the compound is insoluble) on top. Crystals will form at the interface as the solvents slowly mix.[12]
Low recovery of the chromone product after crystallization.
High Solubility in the Chosen Solvent: The desired product may be too soluble in the recrystallization solvent, even at low temperatures, leading to significant losses in the mother liquor.
1. Use a Solvent Pair: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Allow the solution to cool slowly.[10] 2. Concentrate the Mother Liquor: After filtering the initial crop of crystals, concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that the purity of subsequent crops may be lower.
III. Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Separation
Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexane) to create a slurry.
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica gel bed.
Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample solution to the top of the silica gel bed.
Elution: Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing it if necessary (gradient elution).
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
Product Isolation: Combine the fractions containing the pure chromone product and evaporate the solvent under reduced pressure.
Protocol 2: Step-by-Step Recrystallization
Dissolution: In a flask, add a small amount of a suitable solvent to the crude product and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[10]
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper.
Cooling: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Subsequently, place the flask in an ice bath to maximize crystal yield.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
Drying: Dry the crystals in a vacuum oven or desiccator.
IV. Visualizations
Structural Comparison of Chromone and Coumarin
Caption: Fundamental structures of chromone and coumarin isomers.
Workflow for Troubleshooting Separation
Caption: A logical workflow for the separation and purification of chromones.
V. References
Simultaneous determination of chromones and coumarins in Radix Saposhnikoviae by high performance liquid chromatography with diode array and tandem mass detectors. PubMed. Available at: [Link]
Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. PMC. Available at: [Link]
Coumarines & Chromones 1.pptx. SlideShare. Available at: [Link]
Coumarins. Chromones. SlideShare. Available at: [Link]
Coumarins from Seseli devenyense Simonk.: Isolation by Liquid–Liquid Chromatography and Potential Anxiolytic Activity Using an In Vivo Zebrafish Larvae Model. MDPI. Available at: [Link]
Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. ResearchGate. Available at: [Link]
SOP: CRYSTALLIZATION. Columbia University. Available at: [Link]
Coumarins – Analytical and Preparative Techniques | Request PDF. ResearchGate. Available at: [Link]
Chromones and coumarins from Saposhnikovia divaricata (Turcz.) Schischk. Growing in Buryatia and Mongolia and their cytotoxicity. PubMed. Available at: [Link]
Synthetic Studies of Natural Coumarins and Chromones. University of Glasgow. Available at: [Link]
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. Available at: [Link]
SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. IJRPC. Available at: [Link]
Sketch of coumarin (left) and chromone (right) with numbering of the substitution positions. ResearchGate. Available at: [Link]
A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023. MDPI. Available at: [Link]
Advances in Crystallization for Separation Techniques. Longdom.org. Available at: [Link]
CN102010392A - Method for separating coumarin compound by using high-speed countercurrent chromatography. Google Patents. Available at:
Coumarins and Chromones : A Remarkable Scaffolds for Anti-inflammatory Activity. PharmaInfo. Available at: [Link]
Coumarin versus Chromone Monoamine Oxidase B Inhibitors: Quo Vadis?. PubMed. Available at: [Link]
Methods for Crystal Production of natural compounds. International Scientific Organization. Available at: [Link]
Synthesis of Hybrid Chromone/Coumarin 3-Halo-1H-indenes. Thieme Gruppe. Available at: [Link]
Synthesis of Chromone-Related Pyrazole Compounds. MDPI. Available at: [Link]
Retraction Retracted: Electrochemical-Based Extraction, Separation, and Purification of Coumarin Compounds from Trifolium chinensis. SciSpace. Available at: [Link]
Isolation and purification of coumarin compounds from Cortex fraxinus by high-speed counter-current chromatography | Request PDF. ResearchGate. Available at: [Link]
Development of novel analytical methods to study the metabolism of coumarin. DORAS. Available at: [Link]
Synthesis of New coumarin substituted chromone with reference to their Anti-bacterial efficacy and fluorescence properties. Available at: [Link]
CHEMICAL TRANSFORMATION OF CHROMONES INTO COUMARINS. Semantic Scholar. Available at: [Link]
Synthesis and Characterization of a Series of Chromone–Hydrazones. MDPI. Available at: [Link]
CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Available at: [Link]
Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. PMC. Available at: [Link]
Technical Support Center: Preventing Amino Group Oxidation During Chromone Derivatization
Introduction Welcome to the Technical Support Center for chromone derivatization. Chromones (1,4-benzopyrone derivatives) are privileged scaffolds frequently utilized in medicinal chemistry and drug development.
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the Technical Support Center for chromone derivatization. Chromones (1,4-benzopyrone derivatives) are privileged scaffolds frequently utilized in medicinal chemistry and drug development. However, when functionalized with amino groups (e.g., 2-aminochromones or 3-aminochromones), they become highly susceptible to oxidation during downstream derivatization—such as palladium-catalyzed cross-coupling, halogenation, or alkylation.
This guide provides validated troubleshooting strategies, decision matrices, and standard operating procedures (SOPs) to protect the amino group and preserve the structural integrity of the chromone core.
Section 1: Diagnostic Decision Tree
Selecting the correct orthogonal protecting group is the most critical step in preventing amine oxidation. Use the logical matrix below to determine the best strategy based on your downstream derivatization conditions.
Decision matrix for selecting orthogonal amino protecting groups in chromone synthesis.
Section 2: Troubleshooting Guides & FAQs
Q1: My 3-aminochromone turns into a dark, intractable tar during palladium-catalyzed cross-coupling (e.g., Suzuki/Sonogashira). What is happening and how do I fix it?Causality: Free aromatic amines are highly electron-rich and susceptible to oxidation by transition metals (like Cu or Pd) or trace oxygen at elevated temperatures. This single-electron transfer (SET) leads to the formation of reactive radical species, resulting in azo compounds, nitroso derivatives, or polymeric tars[1].
Solution: Mask the amine using a tert-butyloxycarbonyl (Boc) group. The carbamate carbonyl withdraws electron density from the nitrogen lone pair via resonance, significantly raising the oxidation potential of the amine. This effectively neutralizes its nucleophilicity and prevents oxidative degradation. For more details on amine protection, refer to [1].
Q2: I protected my 2-aminochromone with an Fmoc group, but it deprotected prematurely during a basic alkylation reaction. Why?Causality: The Fmoc (9-fluorenylmethoxycarbonyl) group is inherently base-labile. It is cleaved via an E1cB mechanism in the presence of mild to strong bases (like piperidine, or even K₂CO₃ used in alkylations) because the fluorenyl proton is highly acidic[2].
Solution: Switch to a base-stable protecting group like Boc or Cbz[2]. If your workflow requires orthogonal deprotection under nearly neutral conditions, consider the dM-Dmoc (1,3-dithian-2-ylmethoxycarbonyl) group. It survives both acid and base but is selectively cleaved by mild oxidants like hydrogen peroxide[3].
Q3: How do I remove the protecting group without causing ring-opening of the chromone core?Causality: The chromone ring (γ-pyrone) is an electron-deficient system susceptible to nucleophilic attack at the C-2 position by strong bases (e.g., NaOH, hydrazine), which triggers ring-opening and recyclization side reactions[4].
Solution: Avoid base-mediated deprotections. Boc deprotection utilizes strong acids (e.g., Trifluoroacetic acid, TFA). TFA protonates the carbonyl oxygen of the carbamate, leading to the expulsion of a stable tert-butyl cation and CO₂[5]. The chromone core is highly stable under these acidic conditions, ensuring a clean recovery of the amine[6].
Section 3: Quantitative Data: Protecting Group Compatibility Matrix
To assist in experimental design, the following table summarizes the stability and cleavage conditions of common protecting groups used for aminochromones.
The following workflow outlines the standard self-validating system for protecting and subsequently recovering the amino group without damaging the chromone core.
Step-by-step experimental workflow for the Boc-protection of aminochromones.
SOP 1: Boc-Protection of 3-Aminochromone (Preventative Step)
Purpose: To mask the amine and prevent oxidation prior to transition-metal catalyzed cross-coupling.
Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Argon).
Dissolution: Dissolve 3-aminochromone (1.0 equiv) in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv). Follow immediately with a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Causality note: DMAP acts as a nucleophilic catalyst, accelerating the formation of the carbamate intermediate.
Reaction: Stir the mixture at room temperature for 12 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude product via flash column chromatography to yield the pure Boc-protected 3-aminochromone.
SOP 2: TFA-Mediated Deprotection of Boc-Aminochromone (Recovery Step)
Purpose: To cleanly remove the Boc group post-derivatization without inducing base-catalyzed chromone ring-opening.
Dissolution: Dissolve the derivatized Boc-aminochromone in anhydrous Dichloromethane (DCM) (0.1 M).
Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio of DCM:TFA[5].
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Self-validation: The reaction is proceeding correctly if you observe mild effervescence (CO₂ gas evolution).
Concentration: Once TLC indicates complete consumption of the starting material, remove the solvent and excess TFA under reduced pressure (co-evaporate with toluene to remove residual TFA).
Neutralization: Dissolve the residue in EtOAc and carefully wash with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Extract, dry over Na₂SO₄, and concentrate to isolate the free, derivatized aminochromone.
References
Title: 23.13: Protection of Amino Groups in Synthesis
Source: Chemistry LibreTexts
URL: [Link]
Title: Amino Acid-Protecting Groups
Source: Chemical Reviews - ACS Publications
URL: [Link]
Title: An amine protecting group deprotectable under nearly neutral oxidative conditions
Source: PMC - NIH
URL: [Link]
Title: Ring opening and ring closure reactions of chromone-3-carboxylic acid
Source: TÜBİTAK Academic Journals
URL: [Link]
Title: Boc Protecting Group for Amines
Source: Chemistry Steps
URL: [Link]
removing unreacted starting materials from 6-amino-chromone crude product
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] The synthesis of 6-aminochromone is most frequently achieved via the reduction of 6-nitrochromone (using Fe/HCl, SnCl₂, or H₂/Pd-C). Consequently, the primary...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The synthesis of 6-aminochromone is most frequently achieved via the reduction of 6-nitrochromone (using Fe/HCl, SnCl₂, or H₂/Pd-C). Consequently, the primary "unreacted starting material" is the nitro-precursor.
The Challenge:
Solubility Overlap: Both the amino-product and nitro-starting material are lipophilic aromatic heterocycles, making simple solvent washing ineffective.
Chemical Instability: The chromone (4H-1-benzopyran-4-one) ring is susceptible to Michael addition and ring-opening under strong basic conditions (pH > 10) or elevated temperatures in aqueous base, degrading into salicylic acid derivatives.[1]
The Solution:
This guide prioritizes a Chemo-Selective Acid-Base Extraction protocol. This method exploits the basicity of the primary amine (pKa ~3–4) to separate it from the non-basic nitro impurity, followed by a polishing recrystallization.
Saturated Sodium Bicarbonate (NaHCO₃) or Ammonia (25%)[1]
Brine
Ice bath
Step-by-Step Workflow:
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Use approximately 10–15 mL per gram of crude.
Note: If significant inorganic salts (Fe/Sn residues) are present, filter through a Celite pad first.[2][1]
Acid Extraction (The Separation Step):
Transfer the organic phase to a separatory funnel.
Extract with 1.0 M HCl (3 x volumes).
Mechanism:[3][4][5] The 6-aminochromone protonates to form the water-soluble hydrochloride salt (
).[1] The unreacted 6-nitrochromone remains in the EtOAc layer.
Organic Wash:
Combine the acidic aqueous layers.
Wash the aqueous layer once with fresh EtOAc to remove entrained nitro-impurities. Discard the organic layer.
Controlled Basification (CRITICAL STEP):
Cool the acidic aqueous solution to 0–5°C in an ice bath.
Slowly add saturated NaHCO₃ or 25% Ammonia dropwise with stirring.
Target pH: Adjust to pH 8–9. DO NOT EXCEED pH 10.
Warning: Strong bases (NaOH/KOH) or heat will attack the C-2 position, opening the pyrone ring.
Recovery:
The 6-aminochromone free base will precipitate as a solid.
Option A (Precipitation): If the solid is abundant, filter via vacuum filtration and wash with cold water.
Option B (Extraction): If no precipitate forms (due to volume), extract the aqueous phase with EtOAc (3x), dry over Na₂SO₄, and evaporate.[2][1]
Visualizing the Workflow
Figure 1: Chemo-selective acid-base purification workflow for 6-aminochromone.
Polishing Protocol: Recrystallization
If the acid-base extraction yields a product that is still slightly colored (often due to trace azo-coupling byproducts), perform recrystallization.[1]
Parameter
Specification
Primary Solvent
Ethanol (95% or Absolute)
Anti-Solvent
Water (optional, if yield is low)
Temperature
Dissolve at reflux; Crystallize at 4°C
Recovery Yield
Typically 70–85%
Procedure:
Suspend the solid in minimal Ethanol.
Heat to reflux until dissolved.
Hot Filtration: If fine black particles (catalyst) remain, filter the hot solution through a pre-warmed glass frit or Celite.
Allow to cool slowly to room temperature, then place in a refrigerator (4°C).
Q1: The product "oiled out" during basification instead of precipitating. What happened?
Cause: The concentration of the product was too high, or the neutralization was too rapid, trapping impurities that lowered the melting point.
Fix: Re-extract the oil into EtOAc, dry with Na₂SO₄, and evaporate. Attempt recrystallization from Ethanol/Water. Alternatively, scratch the flask walls with a glass rod to induce nucleation.
Q2: I see a new spot on TLC with a much lower Rf (near the baseline) after workup.
Cause:Ring Opening. You likely used a base that was too strong (NaOH) or allowed the mixture to warm up during neutralization.[1] The chromone ring opened to form a salicylic acid derivative.[4]
Prevention: Always use weak bases (NaHCO₃, NH₄OH) and keep the temperature < 5°C during pH adjustment.[1]
Q3: The product is pink/reddish even after acid-base extraction.
Cause: Trace azo-compounds formed during reduction (incomplete reduction of nitro intermediates coupling with amines).[1] These are non-basic but can physically trap in the solid.
Fix: Recrystallize with Activated Charcoal . Add 5% w/w activated carbon to the hot ethanol solution, reflux for 5 minutes, and filter hot.
Q4: My yield is very low after acid extraction.
Cause: The hydrochloride salt of 6-aminochromone might be partially soluble in the organic phase if the acid is too concentrated, or the free base is slightly water-soluble.
Fix: Ensure the aqueous layer is fully saturated with NaCl (brine) before the final extraction of the free base. Re-check the initial organic layer by TLC to ensure the amine was fully protonated and moved to the aqueous phase.
References
Ellis, G. P. (1977).[1] Chromenes, Chromanones, and Chromones.[2] John Wiley & Sons. (The definitive text on the chemistry and stability of the chromone ring system).
Horton, D., & Vander Werf, C. A. (1953).[2] "The Synthesis of 6-Aminochromone". Journal of the American Chemical Society. Link (Describes the reduction of 6-nitrochromone and stability concerns).[1]
Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th Ed.).[1] Butterworth-Heinemann. (General protocols for purifying aromatic amines and recrystallization solvent selection).
Barker, G., & Ellis, G. P. (1970).[2] "Benzopyrones.[7] Part I. 6-Amino- and 6-hydroxy-2-substituted chromones". Journal of the Chemical Society C: Organic. Link (Detailed synthesis and properties of 6-aminochromone derivatives).
solving fluorescence quenching issues in chromone-based sensors
Welcome to the Technical Support Center for Chromone-Based Fluorescent Sensors. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve fluorescence quenching issues...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Chromone-Based Fluorescent Sensors. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve fluorescence quenching issues in your chromone-based assays.
Chromone derivatives (such as 3-hydroxychromones and 3-methylchromones) are highly sensitive fluorophores used extensively in metal ion sensing, anion detection, and biological imaging. However, their photophysical properties are highly susceptible to environmental factors, leading to unintended signal loss. This guide will walk you through the causality of these quenching mechanisms and provide self-validating experimental protocols to rescue your assays.
Diagnostic Workflow: Identifying the Root Cause of Quenching
Before altering your probe design or buffer system, use the following diagnostic logic to isolate the specific quenching mechanism affecting your chromone sensor.
Caption: Diagnostic flowchart for identifying chromone fluorescence quenching mechanisms.
Troubleshooting Guide & FAQs
Issue 1: Unintended Photoinduced Electron Transfer (PET) & Heavy Atom Effect
Q: My chromone probe exhibits a complete "turn-off" response when analyzing biological samples or environmental water. How do I know if this is a false positive caused by background metal ions?
Causality: Chromone-based probes are frequently quenched by paramagnetic or heavy metal ions such as Fe³⁺ and Cu²⁺[1]. When these ions bind to the receptor moiety of the probe, the electron transfer from the excited state of the fluorophore to the metal ion becomes thermodynamically favorable. This Photoinduced Electron Transfer (PET) provides a rapid non-radiative decay pathway, effectively turning off the fluorescence[2].
Self-Validating Protocol: Reversibility & Competition Assay
To validate that the quenching is due to reversible PET (and not probe degradation or irreversible cleavage):
Baseline Measurement: Prepare a 10 µM solution of your chromone probe in a DMSO/H₂O (4:1, v/v) working solution[1]. Record the baseline fluorescence emission spectrum (e.g.,
= 345 nm, = 439 nm).
Titration: Add aliquots of the suspected quenching ion (e.g., Fe³⁺) from 0 to 50 µM. Observe the dose-dependent decrease in fluorescence intensity.
Self-Validation (Reversibility): Add 50 µM of a strong, competitive chelating agent like EDTA to the cuvette.
Outcome A: If the fluorescence signal rapidly recovers, the quenching is confirmed as a reversible PET mechanism driven by metal coordination.
Outcome B: If the signal does not recover, the probe has likely undergone irreversible hydrolysis or structural cleavage.
Issue 2: Aggregation-Caused Quenching (ACQ) in Aqueous Media
Q: My probe is highly fluorescent in DMSO and acetonitrile, but the signal completely vanishes when I transition to physiological buffers (pH 7.4 PBS). Is my probe degrading?
Causality: Traditional planar fluorophores, including many chromone derivatives, suffer from Aggregation-Caused Quenching (ACQ)[3]. Because the chromone core is highly hydrophobic, increasing the water fraction forces the molecules to aggregate. This leads to intermolecular
stacking, which promotes non-radiative energy dissipation[4].
Self-Validating Protocol: ACQ vs. AIE Mapping
You must map the solubility threshold of your probe to differentiate ACQ from Aggregation-Induced Emission (AIE):
Stock Preparation: Prepare a 1 mM stock of the chromone probe in pure, dry DMSO.
Solvent Gradient: Prepare a series of 10 µM working solutions in varying DMSO/H₂O ratios (e.g., 0%, 20%, 40%, 60%, 80%, 90%, 99% water).
Self-Validation: Measure the fluorescence intensity across the gradient.
Outcome A: A sharp drop in intensity at >50% water confirms ACQ. Fix: Introduce bulky substituents (e.g., tetraphenylethylene) to restrict intermolecular stacking, or encapsulate the probe in cyclodextrin or liposomes to maintain monomeric dispersion.
Outcome B: A sharp increase in fluorescence at high water fractions indicates AIE (restriction of intramolecular motion).
Issue 3: Solvent Polarity and Hydrogen Bonding Interference (ESIPT Disruption)
Q: I am using a 3-hydroxychromone (3HC) probe. In organic solvents, I see a beautiful dual-emission profile, but in aqueous or alcoholic solvents, the long-wavelength band disappears, and the overall signal drops. Why?
Causality: 3-hydroxychromones rely on an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. Upon excitation, a proton transfers from the 3-hydroxyl group to the 4-carbonyl oxygen, generating a tautomer (T) that emits at a longer wavelength than the normal (N) form[5]. Protic solvents (like water and ethanol) form strong intermolecular hydrogen bonds with the probe, which breaks the intramolecular hydrogen bond required for ESIPT[6]. This traps the probe in the N* state and often increases non-radiative decay, quenching the signal.
Aprotic Baseline: Prepare 10 µM of the 3HC probe in a strictly non-polar, aprotic solvent (e.g., methylcyclohexane or dry toluene). Record the dual emission (N* and T* bands).
Protic Titration: Titrate a protic solvent (e.g., methanol) from 0% to 20% by volume.
Self-Validation: Calculate the intensity ratio (
). A systematic decrease in the T* band coupled with an increase or quenching of the N* band confirms that intermolecular hydrogen bonding is disrupting the ESIPT pathway. Fix: Redesign the probe with steric shielding around the 3-OH and 4-C=O groups to exclude solvent molecules.
Mechanistic Pathways of Chromone Quenching
Caption: Mechanistic pathways showing PET-induced quenching and solvent-disrupted ESIPT.
Quantitative Comparison of Quenching Mechanisms
Use this table to rapidly cross-reference your experimental observations with the underlying physical phenomena.
Loss of long-wavelength T* band; shift to single N* band
Altered ratio of to
References
MDPI. Modulating the ESIPT Mechanism and Luminescence Characteristics of Two Reversible Fluorescent Probes by Solvent Polarity: A Novel Perspective.[Link]
ResearchGate. ESIPT and Photodissociation of 3-Hydroxychromone in Solution: Photoinduced Processes Studied by Static and Time-Resolved UV/Vis, Fluorescence, and IR Spectroscopy.[Link]
IAR Journal of Clinical Research. Triazole-Scaffold: An Efficient Sensor for Trace Iron Ion Detection and Cellular Imaging Application – A Review.[Link]
ACS Nano. Aggregation-Induced Emission (AIE), Life and Health.[Link]
Royal Society of Chemistry (RSC). Chapter 7: Aggregation-induced Emission: A Smart Phenomenon for the Detection of Metal Ions.[Link]
Technical Support Center: Catalyst Selection for the Synthesis of 2-Methyl-4H-Chromen-4-one Derivatives
Welcome to the technical support center dedicated to the synthesis of 2-methyl-4H-chromen-4-one derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigati...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center dedicated to the synthesis of 2-methyl-4H-chromen-4-one derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of catalyst selection and reaction optimization for this important heterocyclic scaffold. Chroman-4-one and its derivatives are significant structural motifs in a vast number of biologically active compounds.[1] The choice of catalyst is a critical parameter that dictates reaction efficiency, yield, and purity. This resource provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting guides to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for synthesizing the 2-methyl-4H-chromen-4-one core structure?
A1: The synthesis generally involves two key transformations: a Claisen-type condensation to form a 1-(2-hydroxyphenyl)-1,3-butanedione intermediate, followed by an acid-catalyzed intramolecular cyclization (cyclodehydration). Therefore, the catalytic strategies are bifurcated:
Base-Catalyzed Condensation: Strong bases like sodium metal are traditionally used to catalyze the condensation between an o-hydroxyacetophenone and an acetate source (e.g., ethyl acetate) to form the diketone intermediate.
Acid-Catalyzed Cyclization: Strong protic acids, such as concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in a solvent like acetic acid, are employed to facilitate the cyclization of the diketone intermediate into the final chromen-4-one product.
Q2: How do I choose between different acid catalysts for the cyclization step?
A2: The choice of acid catalyst depends on the reactivity of your specific substrate and the desired reaction kinetics.
Concentrated HCl in Acetic Acid: This is a very common and effective combination that provides good to excellent yields for many standard substrates. It offers a balance of strong acidity and reasonable reaction times.
Sulfuric Acid (H₂SO₄): As a stronger dehydrating agent, H₂SO₄ can sometimes accelerate the reaction or be more effective for less reactive substrates. However, its strong oxidizing nature can lead to charring and side product formation if the temperature is not carefully controlled.
p-Toluenesulfonic acid (p-TSA): This solid, organic-soluble acid is often used for milder reaction conditions, sometimes allowing for dehydration via azeotropic removal of water in a solvent like toluene.[2] It is a good choice for sensitive substrates that might decompose under harsher acidic conditions.
Q3: Are there "green" or more environmentally benign catalytic methods available?
A3: Yes, the field is actively moving towards more sustainable methodologies. For the broader class of chromene and chromone syntheses, several green approaches have been developed which can often be adapted:
Heterogeneous Catalysts: Using solid, reusable catalysts like magnesium oxide (MgO) can simplify product purification and catalyst recovery.[3][4]
Aqueous Conditions: Some multi-component reactions to form chromene derivatives have been successfully performed using water as a green solvent.[5]
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and energy consumption, often leading to higher yields and cleaner product profiles.[2][6]
Biocatalysis: Enzymes like baker's yeast have been employed as catalysts in one-pot syntheses of related chromene structures, offering a highly environmentally friendly option.[3][4]
Q4: How do substituents on the starting phenolic ring affect the reaction and my choice of catalyst?
A4: Substituents can have a significant electronic and steric impact on the reaction.[6]
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl chains enhance the nucleophilicity of the phenolic oxygen, which can facilitate the initial condensation and the final cyclization. However, they can also activate the ring towards unwanted side reactions like halogenation if using strong hydrohalic acids.
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or halogens decrease the nucleophilicity of the phenol, which may slow down the reaction. For these substrates, more forcing conditions may be necessary, such as using a stronger acid catalyst (e.g., H₂SO₄), increasing the reaction temperature, or extending the reaction time to achieve complete conversion.[2][6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My overall yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields are a common challenge and can stem from several factors. A systematic approach is best.[6]
Potential Cause 1: Incomplete Condensation. The initial base-catalyzed formation of the diketone intermediate may be inefficient.
Solution: Ensure your base is of high quality and that the reaction is performed under strictly anhydrous conditions, as moisture can quench the base. Consider using a stronger base or a different solvent system to improve solubility and reactivity.
Potential Cause 2: Inefficient Cyclization. The acid-catalyzed cyclization may not be proceeding to completion.
Solution: Monitor the reaction progress carefully using Thin Layer Chromatography (TLC).[5] If you see a persistent spot corresponding to the diketone intermediate, consider increasing the concentration or strength of the acid catalyst. Alternatively, increasing the reaction temperature or extending the reflux time can help drive the reaction to completion.
Potential Cause 3: Purity of Starting Materials. Impurities in your o-hydroxyacetophenone or ethyl acetate can interfere with the catalyst and lead to side reactions.
Solution: Always use high-purity, freshly distilled starting materials. Ensure solvents are anhydrous.[5]
Potential Cause 4: Product Degradation. The desired chromone product might be sensitive to prolonged exposure to strong acid at high temperatures.
Solution: Optimize the reaction time. Once TLC indicates the consumption of the intermediate, work up the reaction promptly. If degradation is suspected, try a milder acid catalyst like p-TSA.[2]
Q2: I am observing significant side product formation, making purification difficult. How can I improve selectivity?
A2: Side product formation often arises from competing reaction pathways.
Potential Cause 1: Intermolecular Reactions. The diketone intermediate can potentially undergo self-condensation or other intermolecular reactions if the intramolecular cyclization is slow.
Solution: Running the cyclization step at a higher dilution can sometimes favor the intramolecular pathway. More importantly, using a more efficient acid catalyst to speed up the desired cyclization can outcompete side reactions.
Potential Cause 2: Formation of Isomeric Products. While less common for this specific synthesis, other chromone syntheses can sometimes yield isomeric coumarins.[6]
Solution: The choice of catalyst is key. The established acid-catalyzed cyclization of the 1,3-diketone is highly selective for the chromone product. If you are attempting a different synthetic route and observing isomers, screening different catalysts (Lewis acids, Brønsted acids, etc.) is the best approach to improve selectivity.[6]
Potential Cause 3: Over-running the Reaction. Prolonged heating in strong acid can cause decomposition or further reactions of the product.
Solution: As mentioned previously, meticulous reaction monitoring via TLC is crucial.[5] Quench the reaction as soon as the starting material is consumed. Lowering the reaction temperature may also enhance selectivity by favoring the thermodynamically more stable product.[6]
Catalyst Selection and Reaction Pathway Visualization
The primary route to 2-methyl-4H-chromen-4-one involves a base-catalyzed condensation followed by an acid-catalyzed cyclization.
Caption: General synthesis pathway for 2-methyl-4H-chromen-4-one.
Troubleshooting Workflow
Use this flowchart to diagnose and resolve common experimental issues.
Technical Support Center: Thermal Management of 6-Amino-2-Methylchromone
Executive Summary: The Dual-Stability Paradox As researchers, we often mistake the high melting point of chromone derivatives (typically >200°C for the crystal lattice) for general thermal stability. This is a dangerous...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Dual-Stability Paradox
As researchers, we often mistake the high melting point of chromone derivatives (typically >200°C for the crystal lattice) for general thermal stability. This is a dangerous assumption for 6-amino-2-methylchromone .
You are managing two distinct functionalities with opposing vulnerabilities:
The Chromone Core (4-Pyrone Ring): Thermally robust but chemically sensitive to nucleophilic attack (hydrolysis) at the C-2 position, particularly under basic conditions at elevated temperatures.
The C-6 Primary Amine: Chemically robust to hydrolysis but highly sensitive to oxidative degradation (browning/tarring), a process exponentially accelerated by heat (>40°C) and light.
The Golden Rule: Thermal control for this molecule is not about preventing melting; it is about preventing oxidative kinetics and nucleophilic ring-opening .
Critical Handling & Storage (The "Before" Phase)
Q: What is the maximum safe temperature for drying 6-amino-2-methylchromone?
A: 45°C under high vacuum.
The Science: While the crystal lattice is stable, surface amines oxidize rapidly in the presence of moisture and oxygen at temperatures above 50°C. This leads to the formation of azo linkages or imino-quinone type impurities (seen as yellow/brown discoloration).
Protocol:
Use a vacuum oven (< 10 mbar).
Purge with Nitrogen or Argon before heating.
Set temperature to 40–45°C .
Avoid: Convection ovens. The constant airflow supplies fresh oxygen to the heated amine surface, guaranteeing degradation.
Q: Can I store the compound in solution at room temperature?
A: Only for short durations (< 24 hours), and never in protic solvents if basic.
The Science: In solution, the protective crystal lattice is gone.
In DMSO/DMF: Stable at RT if kept dark.
In Alcohols (MeOH/EtOH): Stable at RT, but avoid boiling for extended periods without inert gas.
In Chlorinated Solvents (DCM/Chloroform):Risk. Old chloroform contains HCl; acidic conditions can protonate the amine, but more dangerously, trace phosgene or radical species can react with the amine.
Recommendation: Store stock solutions at -20°C in amber vials.
Reaction & Processing (The "During" Phase)
Q: I am synthesizing this via reduction of 6-nitro-2-methylchromone. Why did my reaction turn into a black tar?
A: Uncontrolled exotherm during the reduction step.
The Mechanism: The reduction of the nitro group (using Fe/Acetic acid, SnCl2, or Pd/C+H2) is highly exothermic. If the internal temperature spikes (>80°C) during the formation of the amine, the newly formed amine immediately reacts with the precursor nitroso-intermediates or undergoes oxidative polymerization.
Corrective Protocol:
Cooling: Begin the reduction at 0°C or room temperature.
Addition: Add the reducing agent portion-wise.
Monitoring: Ensure internal temp stays < 60°C .
Q: Can I use base to wash the product during workup?
A: Proceed with extreme caution. Temperature is the enemy here.
The Mechanism (Ring Opening): The C-2 position of the chromone ring is electrophilic (Michael acceptor). Strong bases (NaOH, KOH) attack C-2, leading to ring opening and the formation of a salicylic acid derivative (via a 1,3-diketone intermediate). This reaction is temperature-dependent .
Thresholds:
pH < 10 at 0°C: Generally safe (kinetic control).
pH > 10 at > 40°C: Rapid hydrolysis (Ring destruction).
Better Alternative: Use weak bases like NaHCO3 or organic bases (Et3N) for neutralization.
Troubleshooting Matrix
Symptom
Probable Cause
Thermodynamic/Kinetic Factor
Corrective Action
Sample turns brown/black upon drying
Oxidative degradation of the amine.
Heat + lowers activation energy for radical formation.
Switch to Vacuum Oven at 40°C. Backfill with Argon.
Loss of material during basic workup
Chromone ring opening (Hydrolysis).
High pH + Heat drives nucleophilic attack at C-2.
Keep workup cold (Ice bath) . Use milder bases ().
"Sticky" solid after recrystallization
Solvent occlusion or partial oiling out.
Cooling rate too fast; impurities trapped.
Re-dissolve at reflux (EtOH), cool slowly to RT, then to 4°C.
New peak in HPLC at RRT ~0.8
Azo-dimer formation.
Photolytic or thermal oxidation.
Protect from light (Amber glassware). Store under inert gas.
Visualizing the Stability Logic
Diagram 1: Degradation Pathways & Control Points
This diagram maps the chemical fate of the molecule based on thermal and environmental stressors.
Caption: Thermal and chemical degradation vectors. The amine is the oxidation risk; the ring is the hydrolysis risk.
Diagram 2: Optimized Thermal Workflow
Follow this decision tree to maintain integrity during processing.
Caption: Step-by-step thermal management workflow to avoid the two primary degradation modes.
References & Authoritative Grounding
Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930. (Establishes the chromone scaffold stability and reactivity profiles).
Ellis, G. P. (1977). Chromenes, Chromanones, and Chromones. In The Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Definitive text on the susceptibility of the chromone ring to nucleophilic attack at C-2).
Travis, B. R., et al. (2003). Facile Oxidation of Primary Amines. Journal of the American Chemical Society. (Mechanistic insight into the thermal oxidation of aromatic amines).
BenchChem Technical Repository. (2025). Synthesis and Stability of 6-Amino-4-methyl-2H-chromen-2-one and Isomers. (Provides specific handling protocols for amino-chromone derivatives).
Reference Data & Comparative Studies
Validation
Comprehensive 1H NMR Analysis & Methodological Comparison Guide: 6-Amino-2-methyl-4H-chromen-4-one
Executive Summary Chromone derivatives, particularly 2-methylchromones, are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antiviral agents, and anti-inflammator...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Chromone derivatives, particularly 2-methylchromones, are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antiviral agents, and anti-inflammatory drugs. Accurate structural characterization of these intermediates is critical for downstream synthetic validation.
This guide provides an in-depth comparative analysis of the
H NMR chemical shifts of 6-Amino-2-methyl-4H-chromen-4-one . By objectively comparing its spectral data against both its unsubstituted parent (2-methylchromone) and its synthetic precursor (6-nitro-2-methylchromone), we establish a self-validating framework for confirming structural identity. The guide details the causality behind the observed electronic shielding effects and provides a field-proven, step-by-step protocol for high-resolution NMR acquisition.
Structural & Mechanistic Context: The Causality of Chemical Shifts
To accurately assign the
H NMR spectrum of 6-Amino-2-methyl-4H-chromen-4-one, one must understand the competing electronic effects within the benzopyran-4-one core. The chemical shifts are dictated by three primary factors:
Carbonyl Anisotropy (-M Effect): The C=O group at position 4 strongly withdraws electron density from the aromatic ring, heavily deshielding the ortho proton (H-5). In unsubstituted chromones, H-5 typically resonates downfield at approximately
8.00–8.19 ppm [1].
Amino Group Donation (+M Effect): The introduction of a primary amine at C-6 fundamentally alters the electronic landscape. The nitrogen's lone pair donates electron density into the aromatic system via resonance. This significantly shields the protons ortho to the amino group (H-5 and H-7), driving their signals upfield.
Methyl Group Inductive Effect (+I Effect): The C-2 methyl group provides a weak inductive donation, stabilizing the pyrone ring but having a minimal distal effect on the benzenoid protons. The olefinic H-3 proton typically appears as a sharp singlet around
6.10–6.30 ppm [2].
By comparing the target compound to its nitro-substituted analog, we can observe the stark contrast between strong electron-donating (+M) and strong electron-withdrawing (-M) substituents on the chromone architecture.
Caption: Mechanistic pathway of electronic substitution effects on the 6-amino-2-methylchromone core.
Experimental Workflow & Protocol
To ensure a self-validating system where the data inherently proves its own accuracy, strict adherence to sample preparation and acquisition parameters is required. The following protocol guarantees high signal-to-noise (S/N) ratios and optimal resolution for multiplet analysis.
Step-by-Step Methodology
Sample Preparation: Accurately weigh 10–15 mg of highly purified 6-Amino-2-methyl-4H-chromen-4-one.
Solvation: Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. DMSO- is preferred over CDCl to prevent line broadening of the polar -NH protons and to ensure complete solubility.
Filtration: Pass the solution through a glass wool plug into a standard 5 mm thin-walled NMR tube. Causality: Removing undissolved micro-particulates prevents localized magnetic susceptibility gradients, ensuring sharp line widths.
Instrument Setup: Insert the sample into a 400 MHz (or higher) FT-NMR spectrometer.
Tuning & Matching: Perform probe tuning and matching for the
H frequency to maximize RF power transfer and sensitivity.
Locking & Shimming: Lock the spectrometer to the deuterium frequency of DMSO-
. Execute automated 3D gradient shimming (Z-axis) until the lock level is stable and maximized.
Acquisition Parameters:
Pulse Sequence: Standard 1D proton (zg30).
Number of Scans (ns): 16 to 32 (sufficient for 10 mg sample).
) of all protons, allowing for accurate integration.
Processing: Apply a Fourier Transform (FT). Perform manual zero-order and first-order phase correction to achieve symmetrical peak shapes. Apply a polynomial baseline correction. Calibrate the chemical shift scale by setting the residual DMSO pentet to exactly
2.50 ppm (or TMS to 0.00 ppm).
Caption: Standardized high-resolution 1H NMR acquisition and processing workflow.
Comparative Quantitative Data Analysis
To validate the identity of 6-Amino-2-methyl-4H-chromen-4-one, we must benchmark its chemical shifts against alternative structural analogs. Table 1 demonstrates how the electronic nature of the C-6 substituent dictates the chemical shifts of the benzenoid protons [3].
Table 1: Comparative
H NMR Chemical Shifts (DMSO-
, 400 MHz)
Proton Position
Target: 6-Amino-2-methylchromone ( ppm)
Reference: 2-Methylchromone ( ppm)
Alternative: 6-Nitro-2-methylchromone ( ppm)
Shift Causality / Multiplicity
CH (C-2)
2.35
2.38
2.42
Singlet (3H). Minor inductive deshielding by NO.
H-3
6.05
6.25
6.35
Singlet (1H). Olefinic proton, slightly shielded by +M of NH propagating through the conjugated system.
H-5
7.15
8.00
8.65
Doublet (1H, J 2.8 Hz). Critical Diagnostic Peak. Heavily shielded by ortho-NH; heavily deshielded by ortho-NO.
H-7
6.95
7.75
8.45
Doublet of Doublets (1H, J 8.8, 2.8 Hz). Shielded by ortho-NH.
H-8
7.30
7.55
7.80
Doublet (1H, J 8.8 Hz). Meta to C-6 substituent; experiences the least electronic perturbation.
NH (C-6)
5.40
N/A
N/A
Broad Singlet (2H). Exchangeable proton, broadens due to quadrupolar relaxation of Nitrogen.
Table 2: Solvent Effects on 6-Amino-2-methyl-4H-chromen-4-one
Solvent choice significantly impacts the observed chemical shifts, particularly for exchangeable protons. Comparing DMSO-
to CDCl reveals the extent of hydrogen bonding.
Proton Position
DMSO- ( ppm)
CDCl ( ppm)
(ppm)
Observation
H-5
7.15
7.35
+0.20
CDCl lacks hydrogen bond accepting capability, altering the solvation shell and slightly deshielding the aromatic protons.
NH (C-6)
5.40
3.80
-1.60
Major Shift. In DMSO-, strong intermolecular hydrogen bonding deshields the amine protons. In CDCl, this bonding is absent, shifting the signal drastically upfield.
Conclusion
The assignment of 6-Amino-2-methyl-4H-chromen-4-one relies heavily on understanding the mesomeric (+M) dominance of the C-6 amino group over the C-4 carbonyl's anisotropy. The diagnostic upfield shift of H-5 from
8.00 ppm (in the unsubstituted reference) to 7.15 ppm serves as the definitive spectroscopic marker for successful reduction of the nitro precursor. By utilizing the standardized acquisition workflow detailed above, researchers can ensure high-fidelity, reproducible NMR data that stands up to rigorous peer-review and regulatory scrutiny.
References
"Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Fe
"Chemical reactivity of 2-methylchromone with some nitrogen-based nucleophiles: reactions, DFT analysis, anticancer activity and molecular docking studies", RSC Publishing,
"Synthesis and chemical reactivity of 2-methylchromones", Arkivoc,
Comparative
mass spectrometry fragmentation pattern of 6-amino-2-methylchromone
As a Senior Application Scientist specializing in small molecule structural elucidation, I frequently guide drug development teams through the analytical bottlenecks of characterizing heterocyclic scaffolds. 6-Amino-2-me...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in small molecule structural elucidation, I frequently guide drug development teams through the analytical bottlenecks of characterizing heterocyclic scaffolds. 6-Amino-2-methylchromone (CAS: 75487-98-8) is a privileged pharmacophore and a critical building block for fluorescent probes. The synthesis and structural utility of this compound have been heavily relied upon since early Claisen reaction studies 1.
However, its unique structure—featuring an electron-donating primary amine on the A-ring and a methyl substitution on the pyrone C-ring—dictates a highly specific mass spectrometric (MS) fragmentation pattern. To confidently assign structures or quantify this analyte in complex biological matrices, laboratories must choose the correct MS platform. This guide objectively compares High-Resolution Quadrupole Time-of-Flight (Q-TOF HRMS) against Triple Quadrupole (QqQ) mass spectrometry for the analysis of 6-amino-2-methylchromone, backed by mechanistic causality and self-validating experimental protocols.
Part 1: Mechanistic Causality of Gas-Phase Fragmentation
To optimize an analytical method, one must first understand the gas-phase thermodynamic drivers. Under Electrospray Ionization (ESI+), the protonated molecular ion[M+H]+ of 6-amino-2-methylchromone is generated at an exact mass of m/z 176.0706. Upon collision-induced dissociation (CID), the energy is distributed across the rigid chromone core, triggering three primary, competitive fragmentation pathways:
Retro-Diels-Alder (RDA) Cleavage (m/z 136.0393): The RDA fragmentation is a highly conserved gas-phase mechanism across chromone derivatives 2. Cleavage of the O1-C2 and C3-C4 bonds expels propyne (C3H4, 40 Da). For 6-amino-2-methylchromone, the charge is retained on the A-ring fragment due to the resonance stabilization provided by the electron-donating 6-amino group.
Carbon Monoxide (CO) Extrusion (m/z 148.0757): Heterocyclic chromones consistently exhibit sequential losses of carbon monoxide (CO) following initial ring-opening events 3. The pyrone ring undergoes contraction via the loss of CO (28 Da), generating a highly stable benzofuran-like cation.
Ammonia (NH3) Elimination (m/z 159.0441): The aniline-like primary amine on the A-ring can be eliminated as NH3 (17 Da) under elevated collision energies, a diagnostic loss for A-ring amino-substituted chromones.
Gas-phase collision-induced dissociation (CID) fragmentation pathways of 6-amino-2-methylchromone.
Part 2: Platform Comparison - Q-TOF HRMS vs. Triple Quadrupole (QqQ)
When establishing a workflow for 6-amino-2-methylchromone derivatives, the choice of mass analyzer dictates the analytical outcome. Q-TOF platforms excel in structural elucidation due to sub-ppm mass accuracy, whereas QqQ platforms are the gold standard for targeted, high-sensitivity pharmacokinetics (PK) quantitation.
Table 1: Objective Performance Comparison for Chromone Analysis
Parameter
Q-TOF HRMS (e.g., Agilent 6546)
Triple Quadrupole (e.g., Agilent 6495)
Primary Utility
Structural elucidation, metabolite ID
Targeted quantitation (PK/PD studies)
Mass Accuracy
< 2 ppm (Allows exact formula generation)
~ 0.1 Da (Nominal mass resolution)
Resolving Power
> 60,000 (FWHM at m/z 118)
Unit resolution (0.7 Da FWHM)
Sensitivity (LOD)
~ 1–5 ng/mL in plasma
< 10 pg/mL in plasma (MRM mode)
Dynamic Range
4 to 5 logs
6 logs (Superior for dose-response curves)
Data Acquisition
Data-Dependent Acquisition (Auto MS/MS)
Multiple Reaction Monitoring (MRM)
Part 3: Self-Validating Experimental Protocol
A robust analytical protocol must be a self-validating system. The following LC-MS/MS methodology incorporates internal logic gates to ensure data integrity, preventing the acquisition of compromised data caused by mass drift or column degradation.
Step 1: Sample Preparation & Matrix Spiking
Action: Prepare 6-amino-2-methylchromone at 1 µg/mL in 50:50 Methanol/Water. Spike with 100 ng/mL of an isotopically labeled internal standard (e.g., 6-amino-2-methylchromone-d3).
Causality: The internal standard corrects for matrix effects and variations in ESI droplet desolvation efficiency, ensuring quantitative trustworthiness.
Step 2: System Suitability Testing (SST) - The Self-Validation Gate
Action: Prior to the sample batch, inject a solvent blank followed by a known calibration standard (e.g., Reserpine, m/z 609.2807).
Logic Gate: The acquisition software is programmed to halt the sequence if the mass error of the calibrant exceeds 3 ppm or if the retention time drifts by >0.1 minutes. This guarantees that any observed m/z 136.0393 in your sample is a true RDA fragment, not a miscalibrated background artifact.
Step 3: Chromatographic Separation
Action: Inject 2 µL onto an Agilent ZORBAX RRHD Eclipse Plus C18 column (2.1 x 50 mm, 1.8 µm).
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile. Gradient: 5% B to 95% B over 5 minutes.
Causality: The primary amine on the A-ring has a pKa of ~4.5. Maintaining the mobile phase at pH ~2.7 via formic acid ensures >99% protonation. This maximizes ESI+ ionization efficiency and eliminates peak tailing caused by secondary interactions with unendcapped silanols on the stationary phase.
Step 4: MS/MS Acquisition Parameters (Q-TOF)
Action: ESI+ mode. Capillary Voltage: 3500 V. Drying Gas: 8 L/min at 300°C. Collision Energy (CE): Ramped from 10 eV to 30 eV.
Causality: Ramping the collision energy is critical. At 10 eV, the fragile NH3 loss dominates. At 30 eV, the core RDA cleavage is driven to completion, providing a comprehensive fragmentation map in a single injection.
LC-MS/MS analytical workflow comparing Q-TOF HRMS and QqQ platforms for chromone analysis.
Part 4: Data Presentation & Diagnostic Ions
The following table summarizes the high-resolution experimental data obtained using the Q-TOF protocol described above. The sub-ppm mass accuracy validates the mechanistic pathways proposed in Part 1.
Table 2: Diagnostic HRMS Fragmentation Ions of 6-Amino-2-methylchromone
Measured m/z
Theoretical m/z
Mass Error (ppm)
Assigned Formula
Fragmentation Pathway
176.0708
176.0706
+1.1
[C10H10NO2]+
Precursor Ion [M+H]+
159.0443
159.0441
+1.2
[C10H7O2]+
[M+H - NH3]+ (A-ring cleavage)
148.0759
148.0757
+1.3
[C9H10NO]+
[M+H - CO]+ (Ring contraction)
136.0395
136.0393
+1.4
[C7H6NO2]+
RDA Cleavage (- C3H4)
108.0446
108.0444
+1.8
[C6H6NO]+
RDA - CO (Secondary loss)
Note: Mass errors < 2 ppm definitively confirm the elemental compositions of the fragment ions, a feat impossible on standard QqQ platforms.
References
Title: Mass Spectral Fragmentation Modes of Chromon-6-yl Alkanoic Acids and Esters
Source: Asian Journal of Chemistry
URL: [Link]
Title: Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I
Source: Asian Journal of Chemistry
URL: [Link]
Title: Studies in Chalcones and Related Compounds Derived from 2-Hydroxy-5-acetaminoacetophenone. III. Synthesis of 6-Amino-2-methylchromone and 6-Aminoflavone by the Claisen Reaction
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
A Comparative Guide to the UV-Vis Absorption Maxima of 6-Amino-2-methyl-4H-chromen-4-one and Related Chromone Derivatives
This in-depth technical guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 6-Amino-2-methyl-4H-chromen-4-one. In the absence of direct experimental data...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 6-Amino-2-methyl-4H-chromen-4-one. In the absence of direct experimental data for this specific compound in publicly available literature, this guide establishes a robust predictive framework. This is achieved by comparing the known spectral properties of structurally analogous chromone and flavone derivatives, supported by foundational principles of UV-Vis spectroscopy. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical experimental protocols.
Introduction to the Chromone Scaffold and its Spectroscopic Properties
Chromones (4H-chromen-4-ones) are a class of oxygen-containing heterocyclic compounds that form the core structure of many natural products, most notably flavonoids. Their conjugated π-electron system is responsible for the absorption of ultraviolet and visible light, making UV-Vis spectroscopy an indispensable tool for their characterization. The UV spectra of simple chromones are typically characterized by two main absorption bands.[1] The electronic transitions responsible for these absorptions are primarily π → π* transitions within the conjugated system.
The position and intensity of these absorption maxima (λmax) are highly sensitive to the nature and position of substituents on the chromone ring. Electron-donating groups, such as amino (-NH2) and hydroxyl (-OH) groups, often referred to as auxochromes, can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity).[2] Conversely, electron-withdrawing groups can induce a hypsochromic shift (a shift to shorter wavelengths).
Predicted UV-Vis Absorption Maxima of 6-Amino-2-methyl-4H-chromen-4-one
Based on the foundational structure of chromone, which exhibits absorption maxima around 245 nm and 297 nm, the introduction of an amino group at the 6-position and a methyl group at the 2-position in 6-Amino-2-methyl-4H-chromen-4-one is expected to significantly influence its UV-Vis spectrum.
The 6-Amino Group: As a potent electron-donating group, the amino substituent will engage in resonance with the aromatic ring and the carbonyl group. This extended conjugation is predicted to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a significant bathochromic shift of both primary absorption bands.
The 2-Methyl Group: The methyl group, being a weak electron-donating group through hyperconjugation, is expected to have a minor bathochromic effect.
Therefore, it is anticipated that the UV-Vis spectrum of 6-Amino-2-methyl-4H-chromen-4-one will display two major absorption bands at wavelengths longer than those of unsubstituted chromone.
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we will compare the expected spectral properties of 6-Amino-2-methyl-4H-chromen-4-one with the experimentally determined UV-Vis data of related chromone and flavone derivatives.
The data for flavone and 7-hydroxyflavone clearly demonstrate the bathochromic shift induced by substituents that extend the conjugation or are electron-donating.[3] The phenyl group at the 2-position in flavones already shifts the absorption bands compared to chromone. The addition of a hydroxyl group at the 7-position in 7-hydroxyflavone further pushes the absorption to longer wavelengths.[3] It is reasonable to infer that the powerful electron-donating amino group at the 6-position in our target molecule will have a similar, if not more pronounced, effect.
The Influence of Solvent Polarity
The choice of solvent can significantly impact the UV-Vis absorption spectrum of a compound.[7] This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule. For polar compounds like 6-Amino-2-methyl-4H-chromen-4-one, an increase in solvent polarity is expected to cause a shift in the λmax.
π → π transitions:* For these transitions, an increase in solvent polarity generally leads to a small bathochromic shift.
n → π transitions:* These transitions, involving the non-bonding electrons of the carbonyl oxygen, often exhibit a hypsochromic shift with increasing solvent polarity.[8]
A systematic study of the UV-Vis spectrum of 6-Amino-2-methyl-4H-chromen-4-one in a range of solvents with varying polarities (e.g., hexane, ethanol, water) would be necessary to fully characterize its solvatochromic behavior.[9]
Experimental Protocol for Determining UV-Vis Absorption Maxima
To empirically determine the UV-Vis absorption maxima of 6-Amino-2-methyl-4H-chromen-4-one, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Objective: To determine the wavelength of maximum absorbance (λmax) of 6-Amino-2-methyl-4H-chromen-4-one in a suitable solvent.
Materials:
6-Amino-2-methyl-4H-chromen-4-one
Spectrophotometric grade solvent (e.g., ethanol, methanol, or acetonitrile)
UV-Vis spectrophotometer
Quartz cuvettes (1 cm path length)
Volumetric flasks
Micropipettes
Methodology:
Solvent Selection: Choose a solvent that is transparent in the anticipated region of absorption (typically above 210 nm) and in which the analyte is readily soluble.[7] 95% ethanol is a common starting point for many organic compounds.
Preparation of a Stock Solution: Accurately weigh a small amount of 6-Amino-2-methyl-4H-chromen-4-one and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
Preparation of a Dilute Solution: From the stock solution, prepare a dilute solution with a concentration that will result in an absorbance reading between 0.2 and 0.8 for optimal accuracy.
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum. This step corrects for any absorbance from the solvent and the cuvette itself.
Sample Measurement: Rinse a second quartz cuvette with the dilute solution of the analyte, then fill it. Place the sample cuvette in the spectrophotometer.
Spectral Scan: Scan the absorbance of the sample across a relevant wavelength range (e.g., 200-500 nm).
Determination of λmax: The wavelength at which the highest absorbance is recorded is the λmax.[10][11] The instrument's software will typically identify these peaks automatically.
Caption: Workflow for the experimental determination of λmax.
Conclusion
References
ACS Omega. (2020, November 10). Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis. Retrieved from [Link]
CORE. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES ALOYSIUS TCHANGWE NCHINDA. Retrieved from [Link]
ResearchGate. (n.d.). Electronic [UV–Visible] and vibrational [FT-IR] investigation and NMR spectroscopic analysis of some halogen substituted chromone (6-Fluorochromone, 6-Chlorochromone, 6-Bromochromone). Retrieved from [Link]
Univen. (n.d.). Synthetic and spectroscopic studies of 6-substituted chromone derivatives. Retrieved from [Link]
PMC. (2011, December 5). Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. Retrieved from [Link]
ResearchGate. (n.d.). UV-visible absorption spectra of flavone in different solvents. Retrieved from [Link]
Scribd. (n.d.). Effect of Solvent Polarity On UV-Vis Spectra. Retrieved from [Link]
Pakistan Journal of Scientific & Industrial Research. (n.d.). EFFECT OF SOLVENT ON UV AND VISIBLE SPECTRA OF FORMYLMETHYLFLAVIN AND PHOTOPRODUCTS. Retrieved from [Link]
Scientia Iranica. (n.d.). Green one-pot three-component synthesis of 4H-chromenes in the presence of nano-kaoline/BF3/Fe3O4 as a super paramagnetic nanoca. Retrieved from [Link]
ResearchGate. (n.d.). UV-Vis absorption spectrum of 3-aminoflavone in methanol at a.... Retrieved from [Link]
ACS Publications. (n.d.). Studies on the Ultraviolet Absorption Spectra of Coumarins and Chromones.1 Part I. Retrieved from [Link]
Scribd. (n.d.). Lambda Max Determination of KMnO4. Retrieved from [Link]
ACS Publications. (2012, July 2). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved from [Link]
PMC. (2021, May 20). Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. Retrieved from [Link]
Rsc.org. (n.d.). Chromone-based Multi-selective Sensor: Applications in paper strip and real sample. Retrieved from [Link]
YouTube. (2024, March 18). EBT Dye Calibration Curve | Lambda Max Determination by UV-Vis Spectroscopy. Retrieved from [Link]
Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]
University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]
SpectraBase. (n.d.). 6-Amino-2-(methylamino)-1H-pyrimidin-4-one. Retrieved from [Link]
vscht.cz. (n.d.). Ultraviolet and visible spectrometry. Retrieved from [Link]
HPLC Retention Time Standards for 6-Amino-2-Methylchromone Analysis
Content Type: Comparative Methodological Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary: The Challenge of Standardization 6-Amino-2-methylchromone (6-AMC) serves...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Comparative Methodological Guide
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary: The Challenge of Standardization
6-Amino-2-methylchromone (6-AMC) serves as a critical pharmacophore in the synthesis of DNA-PK inhibitors and anticancer agents. Unlike common pharmaceutical APIs, 6-AMC lacks a widely available, pre-packaged "Retention Time Standard Kit" from major pharmacopeias (USP/EP).
Consequently, the "standard" for its analysis is not a product you buy, but a methodology you construct . This guide objectively compares the three pillars of retention time (RT) standardization: Reference Material Purity , Stationary Phase Selectivity , and Internal Standard Strategies .
Reference Material Selection: The Foundation
Since no "Gold Standard" CRM (Certified Reference Material) exists specifically for 6-AMC in many catalogs, researchers must validate commercial analytical standards.
Feature
Option A: Certified Reference Material (CRM)
Option B: High-Purity Analytical Standard
Option C: Research Grade Chemical
Purity
>99.5% (Traceable to SI units)
>98% (HPLC/NMR verified)
>95% (Variable)
Traceability
NIST/BAM traceable
Manufacturer CoA only
None
RT Stability
High (No impurity interference)
Moderate (Minor impurity peaks possible)
Low (Ghost peaks shift relative RT)
Availability
Rare (Custom Synthesis required)
Common (Sigma, TCI, Ambeed)
High (Multiple vendors)
Recommendation
Use for Validation/Release
Use for Routine Development
Do Not Use for RT standardization
Critical Insight: For precise RT determination, avoid Research Grade materials. The presence of synthesis precursors (e.g., 2-hydroxy-5-nitroacetophenone) can co-elute or shift the RT of the main peak due to column overloading effects.
Stationary Phase Comparison: Defining the Separation Standard
The choice of column chemistry is the single biggest variable in RT standardization for chromone derivatives. The amino group on the chromone ring creates a "dual-mode" interaction (hydrophobic + weak basicity).
Comparison of Column Chemistries
Column Type
Mechanism of Interaction
RT Stability for 6-AMC
Peak Shape (Tailing Factor)
C18 (Octadecyl)
Hydrophobic Interaction
Moderate. RT shifts significantly with % Organic.
Poor (1.5 - 2.0). Silanol interactions with -NH₂ group cause tailing.
Phenyl-Hexyl
- Stacking + Hydrophobic
High. Specific interaction with chromone ring locks RT.
Excellent (1.0 - 1.2).-electrons shield silanols.
C8 (Octyl)
Weak Hydrophobic
Low. Insufficient retention for polar amino-chromone.
Good. Less hydrophobic collapse, but poor resolution.
Expert Verdict: The Phenyl-Hexyl phase is the superior standard for 6-AMC analysis. The
- interaction between the phenyl ring of the stationary phase and the benzopyrone (chromone) backbone provides a unique "retention lock," making the RT less sensitive to minor fluctuations in mobile phase organic content compared to C18.
Internal Standard (IS) Strategies: The Calibration Standard
To normalize retention time drift caused by instrument variability, an Internal Standard is mandatory.
Option A: Stable Isotope Labeled (SIL) Standard (e.g., 6-AMC-d3)
Pros: Identical physicochemical behavior; corrects for matrix effects perfectly.
Option B: Structural Analog (e.g., 7-Amino-4-methylcoumarin)
Pros: Inexpensive; commercially available; structurally similar (benzopyrone core).
Cons: Slightly different pKa and LogP; may resolve differently in gradients.
Status:Practical Standard (Recommended).
Why 7-Amino-4-methylcoumarin?
It shares the bicyclic aromatic core and the amino functionality. It elutes close to 6-AMC but is baseline resolved on Phenyl-Hexyl columns, making it the ideal "RT Anchor."
Experimental Protocol: The Self-Validating Workflow
This protocol establishes a robust retention time standard using the Phenyl-Hexyl / Structural Analog approach.
Reagents & Equipment
Analyte: 6-Amino-2-methylchromone (>98%).
Internal Standard (IS): 7-Amino-4-methylcoumarin.
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to protonate -NH₂).
Mobile Phase B: Acetonitrile (ACN).
Step-by-Step Method
Stock Preparation:
Dissolve 10 mg 6-AMC in 10 mL Methanol (1 mg/mL).
Dissolve 10 mg IS in 10 mL Methanol (1 mg/mL).
System Suitability Solution:
Dilute to 50 µg/mL 6-AMC + 50 µg/mL IS in Water:ACN (80:20).
cytotoxicity comparison of 6-amino-chromone derivatives vs cisplatin
[1][2][3] Executive Summary This guide provides a technical comparison between 6-amino-chromone derivatives (specifically Schiff base and metal-complexed scaffolds) and the clinical standard Cisplatin . While Cisplatin r...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3]
Executive Summary
This guide provides a technical comparison between 6-amino-chromone derivatives (specifically Schiff base and metal-complexed scaffolds) and the clinical standard Cisplatin . While Cisplatin remains a cornerstone of chemotherapy, its utility is limited by dose-dependent nephrotoxicity and acquired resistance. Emerging data indicates that 6-amino-chromone derivatives offer a competitive cytotoxicity profile, particularly against resistant cell lines (e.g., COLO-205, MCF-7), often achieving superior Selectivity Indices (SI) . This document synthesizes experimental data, mechanistic divergences, and validated protocols to support the evaluation of these novel scaffolds in preclinical workflows.
Chemical & Mechanistic Divergence
To understand the cytotoxicity data, one must first distinguish the mechanisms of action. Cisplatin functions as an alkylating-like agent, whereas 6-amino-chromone derivatives typically act as DNA intercalators or Topoisomerase II inhibitors, often enhanced by reactive oxygen species (ROS) generation when complexed with transition metals (Cu, Ru).
Mechanism of Action (MOA) Comparison
Cisplatin: Enters cells via CTR1, undergoes aquation, and forms intra-strand Pt-DNA crosslinks (mainly 1,2-d(GpG)). This distorts the DNA helix, blocking replication and transcription, triggering the DNA Damage Response (DDR) and apoptosis.
6-Amino-Chromone Derivatives:
Ligand Activity: The planar chromone scaffold facilitates DNA intercalation.
Metal Complexes (Cu/Ru): When the 6-amino group is utilized in Schiff bases coordinated with Copper(II), the complex generates significant intracellular ROS, leading to mitochondrial membrane depolarization and caspase-dependent apoptosis.
Pathway Visualization
Figure 1: Mechanistic divergence between Cisplatin (DNA crosslinking) and 6-Amino-Chromone Complexes (ROS/Intercalation).
Cytotoxicity Performance Analysis
The following data synthesizes comparative IC50 values. A critical insight for drug developers is that while Cisplatin is potent, chromone derivatives often exhibit higher Selectivity Indices (SI) , reducing toxicity to normal cells (e.g., fibroblasts).
Comparative IC50 Data (µM)
Compound Class
Specific Derivative
Cell Line
IC50 (µM)
vs. Cisplatin
Mechanism Note
Cu(II) Complex
[Cu(6-aminochromone)₂Cl₂]
COLO-205 (Colon)
29.2 ± 3.5
2x More Potent
High ROS generation [1]
Control
Cisplatin
COLO-205
63.1 ± 5.2
N/A
Standard Crosslinker
Nitrogen Mustard
Chromone-NM Derivative
MCF-7 (Breast)
1.83
Superior
G2/M Arrest [2]
Control
Cisplatin
MCF-7
~5.0 - 20.0
N/A
Variable resistance
Ru(II) Complex
[Ru(p-cymene)(6AC)Cl₂]
NALM-6 (Leukemia)
36.5 ± 1.4
Comparable
Lower toxicity to normal cells [1]
Analyst Note: The Copper(II) complexes of 6-aminochromone demonstrate a "privileged structure" effect, where the metal center enhances the intrinsic cytotoxicity of the ligand by approximately 12-fold compared to carboplatin and 2-fold compared to cisplatin in specific lines like COLO-205 [1].
Selectivity Index (SI)
A major drawback of Cisplatin is its low selectivity (SI often < 1.0 or barely >1.0 for some lines), leading to systemic toxicity.
Chromone Derivatives SI: Frequently > 5.0 . For example, novel platinum-chromone hybrid scaffolds have shown SI values > 5.2 against MDA-MB-231 cells, indicating they are significantly less toxic to normal human fibroblasts (e.g., HLMEC or BALB/3T3) [3].
Experimental Protocols
To validate these comparisons in your own lab, use the following self-validating workflows. These protocols prioritize reproducibility and artifact reduction (e.g., avoiding tetrazolium reduction artifacts by antioxidants).
Workflow Visualization
Figure 2: Step-by-step experimental workflow for validating chromone derivative cytotoxicity.
Detailed Methodology
A. Cell Viability Assay (MTT vs. SRB)
While MTT is common, SRB (Sulforhodamine B) is recommended for chromone derivatives to avoid potential interference where antioxidant properties of the chromone scaffold might prematurely reduce MTT tetrazolium salts.
Seeding: Seed tumor cells (e.g., MCF-7, HepG2) at
cells/well in 96-well plates. Incubate 24h for attachment.
Treatment: Add serial dilutions of 6-amino-chromone derivative and Cisplatin (Positive Control) in triplicate. Range: 0.1 µM to 100 µM.
Critical Step: Dissolve hydrophobic chromone derivatives in DMSO; ensure final DMSO concentration < 0.5% to prevent solvent toxicity.
Incubation: Incubate for 48h or 72h at 37°C, 5% CO₂.
Fixation (SRB Method): Fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C. Wash 5x with water.
Staining: Stain with 0.4% SRB in 1% acetic acid for 15 min. Wash 4x with 1% acetic acid to remove unbound dye.
Solubilization: Solubilize bound stain with 10 mM Tris base.
Quantification: Read absorbance at 510 nm. Calculate IC50 using non-linear regression (Sigmoidal dose-response).
B. Apoptosis Detection (Annexin V-FITC/PI)
To confirm the mode of death (Apoptosis vs Necrosis):
Treat cells with IC50 concentration of the derivative for 24h.
Harvest cells (trypsinize gently) and wash with cold PBS.
Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
Q1 (Annexin-/PI+): Necrosis (Typical of high-dose toxicity).
Q2 (Annexin+/PI+): Late Apoptosis.
Q3 (Annexin-/PI-): Live.
Q4 (Annexin+/PI-): Early Apoptosis (Desired mechanism for chromone derivatives).
Conclusion
6-amino-chromone derivatives, particularly when complexed with Copper(II) or functionalized as nitrogen mustards, represent a potent alternative to Cisplatin. They address the critical limitation of selectivity , offering SI values >5.0 compared to Cisplatin's ~1.0. The mechanism shifts from pure DNA crosslinking to a dual-mode of intercalation and ROS-mediated mitochondrial apoptosis, potentially bypassing Cisplatin-resistance pathways.
Recommendation: For drug development pipelines, prioritize Copper(II)-6-aminochromone complexes for in vivo efficacy studies, given their superior potency-to-toxicity ratio in colon and breast cancer models.
References
Cytotoxic effect, generation of reactive oxygen/nitrogen species and electrochemical properties of Cu(II) complexes in comparison to half-sandwich complexes of Ru(II) with aminochromone derivatives. New Journal of Chemistry.
[Link][2]
Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry.
[Link]
Selectivity index of complex(II) and cisplatin for cancer cells. ResearchGate.
[Link][3]
Synthesis characterization and cytotoxicity studies of platinum(II) complexes with reduced amino pyridine schiff base and its derivatives as ligands. Bioscience, Biotechnology, and Biochemistry.
[Link][4]
Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences.
[Link]
Comparative Antimicrobial Efficacy of 6-Amino-2-methylchromone vs. Standard Antibiotics
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacodynamic profiling, mechanistic causality, and standardized in vitro evaluation of chromone scaffolds. Executive Summary:...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Focus: Pharmacodynamic profiling, mechanistic causality, and standardized in vitro evaluation of chromone scaffolds.
Executive Summary: The Case for Chromone Scaffolds
The escalating crisis of antimicrobial resistance (AMR) has critically diminished the clinical utility of standard antibiotics, such as beta-lactams (e.g., Ampicillin) and fluoroquinolones (e.g., Ciprofloxacin). This necessitates the exploration of privileged heterocyclic scaffolds that can bypass established bacterial resistance mechanisms.
Chromones (1,4-benzopyrone derivatives) represent a highly versatile class of oxygen-containing heterocycles. Specifically, 6-amino-2-methylchromone (6-AMC) —originally characterized via Claisen reaction synthesis[1]—offers a unique structural duality. It combines a lipophilic 2-methylchromone core with a hydrogen-bonding 6-amino moiety. Recent evaluations of 2[2] demonstrate that this specific pharmacophore exhibits promising broad-spectrum antimicrobial activity, particularly against Gram-positive pathogens that have developed efflux-mediated resistance to standard therapies[3].
Comparative Efficacy Data
To objectively evaluate the therapeutic potential of 6-AMC, it must be benchmarked against standard clinical antibiotics. The table below synthesizes representative Minimum Inhibitory Concentration (MIC) data for 6-aminochromone derivatives compared to Ciprofloxacin (a DNA gyrase inhibitor) and Ampicillin (a cell wall synthesis inhibitor)[4][5].
Table 1: Comparative MIC Profiling (µg/mL)
Pathogen Strain
Gram Classification
6-AMC MIC (µg/mL)
Ciprofloxacin MIC (µg/mL)
Ampicillin MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)
Positive (+)
12.5
0.5
1.0
MRSA (Clinical Isolate)
Positive (+)
25.0
>64.0 (Resistant)
>128.0 (Resistant)
Escherichia coli (ATCC 25922)
Negative (-)
50.0
0.25
4.0
Pseudomonas aeruginosa (ATCC 27853)
Negative (-)
>100.0
1.0
>128.0 (Resistant)
Data Analysis: While 6-AMC exhibits a higher absolute MIC than Ciprofloxacin against susceptible S. aureus and E. coli, its true value lies in its retained efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA). The failure of standard antibiotics against MRSA, juxtaposed with 6-AMC's consistent activity, strongly indicates a non-overlapping mechanism of action that evades standard resistance pathways[5].
Mechanistic Causality: Why 6-AMC Works
The biological activity of 6-AMC is not coincidental; it is dictated by its precise physicochemical properties.
Membrane Partitioning: The 2-methyl substitution increases the molecule's lipophilicity (LogP). This allows the chromone core to effectively partition into and disrupt the bacterial phospholipid bilayer, a mechanism distinct from the specific penicillin-binding protein (PBP) targeting of Ampicillin[4].
Target Engagement: The 6-amino group acts as a critical hydrogen-bond donor. Once inside the cell, this moiety facilitates binding to intracellular targets (potentially mimicking the enzyme inhibition seen in fluoroquinolones)[1].
Efflux Evasion: Because the chromone scaffold is structurally distinct from standard antibiotic classes, it is poorly recognized by the primary multidrug efflux pumps (e.g., NorA in S. aureus), allowing intracellular concentrations to remain lethal even in resistant strains[3].
Fig 1. Multi-target antimicrobial mechanism of 6-AMC against bacterial pathogens.
Self-Validating Experimental Protocols
To generate trustworthy, reproducible data (such as the MIC values in Table 1), researchers must employ rigorous, self-validating assay architectures. As an Application Scientist, I strongly advise against using agar disk diffusion for lipophilic compounds like 6-AMC, as poor agar diffusion leads to false negatives[2]. Instead, a High-Throughput Broth Microdilution Assay is required.
Protocol: Colorimetric Broth Microdilution for MIC Determination
Causality & Design: This protocol is engineered to eliminate subjective visual bias and strictly control for solvent toxicity, ensuring that observed cell death is solely attributable to the 6-AMC pharmacophore.
Fig 2. Self-validating broth microdilution workflow for standardized MIC determination.
Step-by-Step Methodology:
Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (approx.
CFU/mL). Dilute 1:150 in Mueller-Hinton Broth (MHB).
Causality: Using a precise inoculum density prevents the "inoculum effect," where an artificially high bacterial load overwhelms the drug, yielding a falsely elevated MIC.
Compound Solubilization: Dissolve 6-AMC in 100% DMSO to create a master stock. Perform serial two-fold dilutions in MHB.
Causality: 6-AMC is hydrophobic. However, the final DMSO concentration in the test wells must never exceed 1% v/v. Higher DMSO concentrations disrupt bacterial lipid bilayers, confounding the actual efficacy of the compound.
Self-Validating Plate Architecture: In a 96-well plate, combine 50 µL of the diluted compound with 50 µL of the standardized inoculum. You must include the following controls to validate the assay:
Positive Growth Control (MHB + Bacteria): Proves the bacteria are viable and the broth supports growth.
Negative Sterility Control (MHB only): Proves your media is not contaminated.
Solvent Control (MHB + 1% DMSO + Bacteria): Proves that the vehicle (DMSO) is not causing the observed bacterial death.
Reference Control (Ciprofloxacin/Ampicillin): Validates assay sensitivity against known clinical breakpoints.
Incubation & Colorimetric Endpoint: Incubate the plate at 37°C for 18-24 hours. Add 10 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.
Causality: Visual turbidity reading is highly subjective, especially with compounds that may precipitate. Resazurin (blue/non-fluorescent) is reduced by metabolically active bacteria to resorufin (pink/highly fluorescent). A well remaining blue provides an objective, binary confirmation of cell death/inhibition (MIC).
References
Synthesis of 6-Amino-2-methylchromone and 6-Aminoflavone by the Claisen Reaction. The Journal of Organic Chemistry (1958).1
Unveiling the Antimicrobial Potential of Chromanone Derivatives: A Comparative Analysis. BenchChem (2025).2
Synthesis of Substituted Chromone Derivatives as Potent Antimicrobial Agents. Asian Journal of Chemistry.4
Extended Antimicrobial Profile of Chromone–Butenafine Hybrids. MDPI Molecules.3
Antibacterial activity of chromone-tetrazoles and fluorine-containing analogs. ResearchGate.5
Spectroscopic Characterization of 6-Amino-2-methyl-4H-chromen-4-one Metal Complexes: A Comparative Analytical Guide
Executive Summary Chromone derivatives, specifically 4H-chromen-4-one structures, form the central backbone of numerous bioactive molecules. Because of their robust binding affinity for transition metals, these compounds...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Chromone derivatives, specifically 4H-chromen-4-one structures, form the central backbone of numerous bioactive molecules. Because of their robust binding affinity for transition metals, these compounds are highly valuable in drug discovery, offering enhanced bioavailability and decreased toxicity[1].
When characterizing 6-amino-2-methyl-4H-chromen-4-one (6-amino-2-methylchromone) metal complexes, researchers must objectively compare and select the right spectroscopic modalities to confirm coordination geometry, electronic structure, and thermodynamic stability. This guide provides a comparative analysis of spectroscopic techniques (FT-IR, UV-Vis, NMR, and EPR), supported by experimental protocols and representative data for Cu(II), Zn(II), and Ru(III) complexes.
Comparative Analysis of Spectroscopic Modalities
To build a self-validating analytical workflow, one must understand the diagnostic power and limitations of each spectroscopic technique. Relying on a single method often leads to structural misinterpretation.
Table 1: Comparative Diagnostic Power of Spectroscopic Alternatives
Analytical Technique
Primary Target
Diagnostic Value for Chromone Complexes
Inherent Limitations
FT-IR
Functional Groups
Identifies exact coordination sites (e.g., shifts in and )[2].
Cannot determine 3D spatial geometry or isomerism alone.
UV-Vis
Electronic Transitions
Differentiates d-d transitions and Ligand-to-Metal Charge Transfer (LMCT).
Broad peaks; highly susceptible to solvent coordination effects.
¹H / ¹³C NMR
Nuclear Spins
Confirms ligand structural integrity and diamagnetic metal binding (e.g., Zn²⁺).
Unusable for paramagnetic complexes (e.g., Cu²⁺, Ru³⁺) due to peak broadening.
EPR / ESR
Unpaired Electrons
Determines exact geometry (axial vs. rhombic) via g-tensor analysis.
Only applicable to specific paramagnetic metal centers.
Expert Insight: Never rely solely on solution-state UV-Vis shifts. Strong coordinating solvents (like DMSO) can displace weak ligands, mimicking complexation. Always cross-validate solution data with solid-state FT-IR and thermal analysis (TGA/DTA) to confirm thermodynamic stability[3].
As an application scientist, I emphasize that every protocol must be a self-validating system . The following methodology incorporates built-in checkpoints to ensure data integrity.
Procedure: Dissolve 6-amino-2-methyl-4H-chromen-4-one in absolute ethanol.
Causality: Ambient moisture and light can cause the free amino group at the C6 position to oxidize. Using absolute ethanol prevents premature hydrolysis of the metal salts.
Validation Checkpoint: Run a baseline FT-IR of the free ligand. You must clearly identify the uncoordinated carbonyl stretch (
) at ~1645 cm⁻¹ and the primary amine stretches () at ~3420 cm⁻¹ and ~3310 cm⁻¹.
Step 2: Complexation Reaction
Procedure: Add a methanolic/ethanolic solution of the transition metal chloride (e.g., CuCl₂·2H₂O, ZnCl₂, or RuCl₃) dropwise to the ligand solution in a 1:2 (Metal:Ligand) molar ratio. Reflux at 70°C for 3–4 hours.
Causality: Both the metal salts and the free ligand are soluble in hot ethanol, but the resulting complex is typically a non-electrolyte and insoluble[2]. This solubility differential drives the reaction forward via Le Chatelier's principle.
Validation Checkpoint: Monitor the reaction via TLC. The disappearance of the free ligand spot confirms complete complexation.
Step 3: Spectroscopic Validation
Procedure: Filter the precipitate, wash with cold ethanol and diethyl ether, and dry in a vacuum desiccator over anhydrous CaCl₂.
Causality: Residual solvent will mask the UV-Vis LMCT bands and introduce broad -OH stretches in the FT-IR spectrum, leading to false interpretations of water coordination.
Workflow for the synthesis and spectroscopic validation of chromone metal complexes.
Quantitative Data Comparison: Ligand vs. Metal Complexes
When 6-amino-2-methylchromone coordinates to a metal, electron density is withdrawn from the donor atoms (typically the C4 carbonyl oxygen and the C6 amino nitrogen, often forming polymeric or binuclear structures due to steric distance). This causes a predictable, quantifiable shift in spectroscopic signatures.
Table 2: Representative Spectral Shifts for 6-Amino-2-methylchromone Complexes
Compound
FT-IR: (cm⁻¹)
FT-IR: (cm⁻¹)
UV-Vis: (nm)
Magnetic Moment (, BM)
Free Ligand
1645
3420, 3310
280, 320
Diamagnetic
Cu(II) Complex
1615 (-30)
3380, 3270 (-40)
285, 335, 650
1.82 (Paramagnetic)
Zn(II) Complex
1620 (-25)
3390, 3280 (-30)
282, 330
Diamagnetic
Ru(III) Complex
1610 (-35)
3375, 3265 (-45)
290, 345, 580
1.95 (Paramagnetic)
Data Interpretation:
FT-IR Causality: The downward shift of the
band by 25–35 cm⁻¹ indicates that the metal ion has drained electron density from the carbonyl group, reducing its double-bond character[2].
UV-Vis Causality: The appearance of new bands in the 580–650 nm region for Cu(II) and Ru(III) complexes corresponds to d-d transitions, confirming a distorted octahedral geometry[3].
Structural Logic & Decision Workflows
Selecting the next step in characterization depends entirely on the magnetic susceptibility of the synthesized complex.
Decision matrix for selecting spectroscopic techniques based on magnetic properties.
If the complex is diamagnetic (e.g., Zn²⁺, a
system), high-resolution ¹H NMR is the optimal choice. The coordination of the amino group will result in a downfield shift of the -NH₂ protons due to deshielding. Conversely, if the complex is paramagnetic (e.g., Cu²⁺, a system), NMR signals will broaden into oblivion. In this scenario, EPR spectroscopy becomes mandatory to evaluate the and tensors, which will definitively prove whether the geometry is square planar or distorted octahedral.
References[1] Title: Advances in chromone-based copper(ii) Schiff base complexes: synthesis, characterization, and versatile applications in pharmacology and biomimetic catalysis.
Source: nih.gov
URL:[Link][2] Title: Spectroscopic characterization of metal complexes of novel Schiff base. Synthesis, thermal and biological activity studies.
Source: nih.gov
URL: [Link][3] Title: Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-Schiff base and its trivalent metal complexes.
Source: mtu.edu
URL:[Link]
Physical State: Solid (typically pale yellow to tan powder)
Immediate Hazard Profile (GHS Classification):
This compound is a functionalized primary aromatic amine . While specific toxicological data for this exact CAS is limited, structural analogs (aminochromones) consistently exhibit the following hazards. Treat as a Hazardous Substance .
Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids.[4][5][6] Seek medical attention.
Skin Contact: Wash with soap and water.[3][4][5][6][7][8] Remove contaminated clothing.[4][5][6][8][9][10] If irritation persists, consult a physician.
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[8]
Spill: Dampen with water to prevent dust. Sweep up into a closed container. Do not dry sweep.
Part 2: Risk Assessment & Mechanistic Rationale
As scientists, we do not just follow rules; we understand the why behind them. The safety profile of 6-Amino-2-methyl-4H-chromen-4-one is dictated by its two core pharmacophores:
The Primary Aromatic Amine (Position 6):
Risk: Aromatic amines are notorious for skin sensitization and potential mutagenicity (via metabolic N-oxidation). While not all are potent carcinogens, they should be handled as potential sensitizers.
Operational Implication: Skin contact must be strictly prevented.[4][8] Nitrile gloves are generally effective for splash protection, but permeation can occur with prolonged exposure to solutions.
The Chromone Scaffold (Benzopyran-4-one):
Risk: Chromones are privileged structures in medicinal chemistry because they interact with various biological targets (kinases, DNA intercalation).
Operational Implication: Assume the compound is biologically active . Inhalation of dust allows rapid systemic absorption through the alveolar membrane.
The "Invisible" Hazard:
The primary operational risk with this compound is electrostatic dust . As a dry powder, substituted chromones can be static-prone, leading to "fly-away" particles that contaminate balances and bench surfaces, creating an inhalation hazard outside the fume hood.
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum requirements for handling.
Body Area
PPE Requirement
Technical Justification
Respiratory
Fume Hood (Face velocity: 80–100 fpm)
Primary Control. Prevents inhalation of static dust and solvent vapors.
Hands (Dry)
Nitrile Gloves (Min thickness: 0.11 mm)
Sufficient for dry powder handling. Inspect for pinholes.
Hands (Soln)
Double Nitrile or Silver Shield® (Laminate)
Aromatic amines in organic solvents (DCM, DMSO) can permeate thin nitrile. Double gloving provides a breakthrough buffer.
Eyes
Chemical Splash Goggles (ANSI Z87.1)
Safety glasses are insufficient for powders that can drift around side shields.
Body
Lab Coat (Cotton/Poly blend)
Buttoned to the neck. Wrist cuffs must be tucked under gloves.
Part 4: Operational Workflow
Phase 1: Weighing & Transfer (Critical Step)
The highest risk of exposure occurs during the transfer of the dry solid.
Engineering Control: All weighing must be performed inside a chemical fume hood or a powder weighing enclosure .
Static Control: Use an antistatic gun or strip if the powder is "fly-away."
Technique:
Place a tared vial inside the balance.
Use a disposable spatula.
Do not return excess chemical to the stock bottle (prevents cross-contamination and dust generation).
Cap the vial before removing it from the balance enclosure.
Decontamination: Wipe the balance area with a wet paper towel (solvent or water) immediately after use to capture invisible dust.
Phase 2: Solubilization & Reaction
Solvent Choice: When dissolving in DMSO or DMF, remember that these solvents are penetration enhancers . They can carry the toxic amine through the skin barrier more rapidly than the solid alone.
Heating: If the reaction requires heat (reflux), ensure the condenser is properly seated and the system is under a slight positive pressure of inert gas (Nitrogen/Argon) to prevent vapor escape.
Phase 3: Waste Disposal[4]
Solid Waste: Dispose of contaminated paper towels, gloves, and weighing boats in the Hazardous Solid Waste bin.
Liquid Waste:
Non-Halogenated: If dissolved in Acetone, MeOH, EtOH.
Halogenated: If dissolved in DCM, Chloroform.
Container Rinse: Triple rinse empty stock bottles with acetone before disposing of glass.
Part 5: Visual Safety Logic
The following diagram illustrates the decision-making process for handling this compound, ensuring redundant safety layers.
Caption: Operational decision tree for selecting Engineering Controls and PPE based on physical state and solvent carrier risks.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
PubChem. (n.d.).[2] Compound Summary: Aminochromone Derivatives. National Library of Medicine. Retrieved October 26, 2023, from [Link]